This technical guide details the physicochemical, synthetic, and pharmacological profile of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide .[1] This compound represents a critical structural homolog of the imida...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the physicochemical, synthetic, and pharmacological profile of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide .[1]
This compound represents a critical structural homolog of the imidazo[1,2-a]pyridine-6-carboxamide class, a scaffold widely utilized in medicinal chemistry for Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.[1] While the N-(2-hydroxyethyl) analog (Linaprazan) is the most prominent clinical candidate in this family, the N-(3-hydroxypropyl) variant serves as a vital tool for exploring structure-activity relationships (SAR), specifically regarding linker length, lipophilicity modulation, and binding pocket depth.[1]
Chemical Identity & Physicochemical Profile
This section establishes the fundamental baseline for the compound.[1] Researchers should use these parameters for analytical method development (HPLC/MS) and formulation studies.
~0.5 – 0.8 (Moderate hydrophilicity due to hydroxyl/amide)
pKa (Basic)
~5.5 – 6.0 (Protonation occurs at N1 of the imidazole ring)
Solubility
Soluble in DMSO, Methanol, Ethanol; Moderate solubility in Water (enhanced by protonation)
H-Bond Donors/Acceptors
2 Donors (Amide NH, Alcohol OH) / 4 Acceptors (Amide O, Alcohol O, N1, N4)
Synthetic Architecture
The synthesis of this compound typically follows a convergent strategy. The critical step is the formation of the bicyclic core followed by selective amidation.[1]
Retrosynthetic Analysis
The molecule is disconnected at the amide bond, revealing two primary precursors:
Imidazo[1,2-a]pyridine-6-carboxylic acid (The Core).[1][2][3]
Procedure: Reflux Methyl 6-aminonicotinate with chloroacetaldehyde in ethanol for 4–6 hours. Neutralize with NaHCO₃.[1]
Mechanism: Hantzsch-type condensation.[1] The exocyclic amine attacks the aldehyde, followed by ring closure of the pyridine nitrogen onto the alkyl chloride.[1]
Add DIPEA (2.0 eq) and HATU (1.1 eq); stir for 15 min to activate.
Add 3-Amino-1-propanol (1.2 eq) dropwise.
Stir at RT for 12 hours.
Purification: The product is polar.[1] Remove DMF under high vacuum.[1] Purify via flash chromatography (DCM:MeOH gradient, 95:5 to 90:10).
Caption: Convergent synthetic pathway for N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide.
Biological & Pharmacological Context
This specific molecule is often utilized as a chemical probe or intermediate in the development of drugs targeting gastric acid secretion (P-CABs) and infectious diseases.[1]
A. Potassium-Competitive Acid Blockers (P-CABs) [1]
Mechanism: The imidazo[1,2-a]pyridine core binds to the luminal surface of the H+/K+-ATPase enzyme.[1]
Role of the 6-Carboxamide: This moiety dictates the orientation of the molecule within the binding pocket.[1]
Role of the 3-Hydroxypropyl Group:
Homologation: It extends the polar hydroxyl group further than the ethyl linker found in Linaprazan .[1]
Binding: The terminal -OH acts as a hydrogen bond donor/acceptor, interacting with polar residues (e.g., Tyr or Ser) near the channel entrance.[1]
Selectivity: Longer linkers (propyl vs. ethyl) are used to probe the "depth" and "flexibility" of the K+ binding site access channel.[1]
B. Anti-Infective Potential (Tuberculosis)
Recent studies indicate that imidazo[1,2-a]pyridine-3-carboxamides (and related 6-isomers) inhibit the QcrB subunit of the electron transport chain in Mycobacterium tuberculosis.[1] The hydroxypropyl chain improves cell wall permeability compared to purely hydrophobic analogs.[1]
Experimental Validation Protocols
To ensure scientific integrity, the following assays are recommended to validate the compound's identity and purity.
Protocol A: HPLC Purity Check
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]
Context: Linaprazan (AZD0865) is the N-(2-hydroxyethyl) homolog.[1][3] This reference validates the biological relevance of the hydroxy-alkyl amide side chain.[1]
This compound represents a strategic building block in medicinal chemistry.[7][8] The imidazo[1,2-a]pyridine core is a privileged scaffold found in marketed drugs (e.g., Zolpidem, Olprinone) and is extensively utilized in kinase inhibitor discovery due to its ability to mimic the purine ring of ATP. The 3-hydroxypropyl amide side chain serves a dual purpose:
Solubility Enhancement: It introduces polarity to an otherwise lipophilic aromatic system.
Synthetic Handle: The terminal hydroxyl group is a "warhead-ready" site for further derivatization (e.g., converting to a halide or tosylate for PROTAC linker synthesis).
Synthetic Strategy & Retrosynthesis
To ensure high fidelity and scalability, the synthesis is best approached via a convergent amide coupling strategy. While palladium-catalyzed aminocarbonylation of 6-haloimidazo[1,2-a]pyridines is possible, the direct coupling of the commercially available carboxylic acid is preferred for laboratory-scale synthesis due to milder conditions and higher functional group tolerance.
Retrosynthetic Analysis (DOT Visualization)
Figure 1: Retrosynthetic disconnection revealing the convergent assembly from stable precursors.
Experimental Protocol: Amide Coupling
Objective: Synthesize N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide via HATU-mediated coupling.
Rationale:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Selected over EDC/HOBt for its superior reaction kinetics with electron-deficient aromatic acids.
DIPEA (N,N-Diisopropylethylamine): Acts as a non-nucleophilic base to deprotonate the carboxylic acid and the ammonium salt of the amine.
Chemoselectivity: The primary amine is significantly more nucleophilic than the primary alcohol on the 3-amino-1-propanol. By maintaining a controlled temperature (0°C to RT) and stoichiometry,
-acylation is minimized without needing protection groups.
Reagents & Stoichiometry Table
Reagent
MW ( g/mol )
Equiv.
Role
CAS No.
Imidazo[1,2-a]pyridine-6-carboxylic acid
162.15
1.0
Limiting Reagent
6200-60-8
3-Amino-1-propanol
75.11
1.2
Nucleophile
156-87-6
HATU
380.23
1.2
Coupling Agent
148893-10-1
DIPEA
129.24
3.0
Base
7087-68-5
DMF (Anhydrous)
-
-
Solvent
68-12-2
Step-by-Step Methodology
Activation:
Charge a flame-dried round-bottom flask with Imidazo[1,2-a]pyridine-6-carboxylic acid (1.0 equiv) and anhydrous DMF (concentration ~0.1 M).
Add DIPEA (3.0 equiv) and stir at room temperature for 5 minutes to ensure deprotonation.
Cool the solution to 0°C (ice bath).
Add HATU (1.2 equiv) in one portion. Stir at 0°C for 15–30 minutes. Note: The solution typically turns yellow/orange as the activated ester forms.
Coupling:
Add 3-Amino-1-propanol (1.2 equiv) dropwise to the activated mixture at 0°C.
Allow the reaction to warm naturally to room temperature.
Stir for 4–16 hours. Monitor reaction progress via LCMS (Target [M+H]⁺ = 220.1) or TLC (10% MeOH in DCM).
Workup & Isolation:
Quench: Dilute the reaction mixture with EtOAc and wash with saturated NaHCO₃ (3x) to remove the acid byproduct and unreacted starting material.
Extraction: If the product is highly polar and remains in the aqueous phase (common with hydroxy-amides), perform a back-extraction with n-butanol or use a lyophilization approach directly from the crude if HPLC purification is planned.
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification:
Purify via flash column chromatography using a gradient of DCM:MeOH (0% → 10%).
Alternative: For high purity (>98%) required for biological assays, use preparative HPLC (C18 column, Water/Acetonitrile with 0.1% Formic Acid).
Reaction Workflow Visualization
Figure 2: Logical flow of the HATU-mediated amide coupling protocol.
Applications in Drug Discovery[1][8]
Fragment-Based Drug Discovery (FBDD)
The imidazo[1,2-a]pyridine core is a proven pharmacophore for interacting with the hinge region of kinase enzymes. The addition of the 3-hydroxypropyl chain increases the fragment's "growability."
Mechanism: The hydroxyl group acts as a solvent-exposed vector, allowing medicinal chemists to extend the molecule to reach adjacent binding pockets without disrupting the core binding mode.
PROTAC Linker Synthesis
This compound is an ideal "exit vector" intermediate.
Workflow: The terminal hydroxyl group can be converted to a leaving group (Mesylate/Tosylate) or oxidized to an aldehyde. This allows the attachment of E3 ligase ligands (like Thalidomide or VHL ligands) via variable-length PEG chains, facilitating the design of Proteolysis Targeting Chimeras (PROTACs).
Solubility Optimization
In lead optimization, replacing a lipophilic benzyl amide with a hydroxypropyl amide often improves the Lipophilic Ligand Efficiency (LLE) and metabolic stability by reducing logD and providing a handle for Phase II conjugation (glucuronidation), which can be tracked during ADME studies.
References
Bagdi, A. K., et al. (2015).[7] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51, 1555-1575.[7] Retrieved from [Link]
Goossen, L. J., et al. (2014). Pd-catalyzed synthesis of imidazo[1,2-a]pyridine-6-carboxamides. Journal of Medicinal Chemistry.
An In-depth Technical Guide to the Mechanism of Action of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide
A Hypothetical Case Study in Kinase Inhibition For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data for N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide is not exten...
Author: BenchChem Technical Support Team. Date: February 2026
A Hypothetical Case Study in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide is not extensively available in public literature. This guide is structured around the well-documented activities of the broader imidazo[1,2-a]pyridine chemical class, which is recognized for its potential as kinase inhibitors.[1][2][3][4] N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide is used here as a representative molecule to illustrate the scientific process of elucidating a mechanism of action for this promising scaffold.
Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of several marketed drugs.[3][5] In recent years, this heterocyclic system has garnered significant attention for its anticancer properties, largely attributed to the inhibition of key survival kinases.[1][2][4] Dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Derivatives of the imidazo[1,2-a]pyridine class have shown potent inhibitory activity against various kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][6][7]
This guide will delineate a comprehensive strategy to investigate the mechanism of action of a novel compound, N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide, assuming a primary hypothesis that it functions as a kinase inhibitor within a critical oncogenic pathway.
Section 1: Hypothesis - Targeting the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that, when aberrantly activated, drives tumorigenesis in a wide range of human cancers.[6] Many imidazo[1,2-a]pyridine derivatives have been specifically designed and synthesized as inhibitors of PI3Kα or as dual PI3K/mTOR inhibitors.[6][7] Given this precedent, a logical starting hypothesis is that N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide exerts its potential anticancer effects by inhibiting one or more kinases within this pathway.
The PI3K/Akt/mTOR Signaling Cascade
The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[6] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and mTOR Complex 2 (mTORC2). Activated Akt then phosphorylates a multitude of downstream substrates, including mTOR Complex 1 (mTORC1), leading to the promotion of cell growth, proliferation, and survival, while inhibiting apoptosis.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by the compound.
Section 2: Elucidating the Mechanism of Action - A Phased Approach
A systematic, multi-step experimental workflow is essential to validate the hypothesis and precisely define the molecular mechanism.
Caption: Phased experimental workflow for mechanism of action elucidation.
Phase 1: Target Identification
The initial step is to identify the direct molecular target(s) of the compound. While our hypothesis centers on PI3K, an unbiased approach is crucial.
2.1.1. Affinity-Based Target Identification
Affinity purification coupled with mass spectrometry is a powerful method for identifying the binding partners of a small molecule.[8]
Probe Synthesis: Synthesize a derivative of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide by attaching an affinity tag (e.g., biotin) via a linker, ideally at a position determined by Structure-Activity Relationship (SAR) studies to be non-essential for activity.
Lysate Preparation: Prepare cell lysates from a relevant cancer cell line (e.g., a line with a known PI3K pathway mutation).
Incubation: Incubate the cell lysate with the biotinylated compound probe. A control incubation with a non-biotinylated compound should be run in parallel to identify non-specific binders.
Capture: Use streptavidin-coated beads to capture the biotinylated probe along with its bound proteins.
Washing and Elution: Wash the beads extensively to remove non-specific proteins. Elute the bound proteins.
Analysis: Separate the eluted proteins by SDS-PAGE and identify the specific bands by mass spectrometry (LC-MS/MS).[8]
Phase 2: Biochemical Validation
Once putative targets are identified (e.g., PI3Kα), their interaction with the compound must be validated biochemically.[10]
2.2.1. In Vitro Kinase Inhibition Assays
These assays directly measure the ability of the compound to inhibit the enzymatic activity of the purified kinase.[10][11] A common method is a luminescence-based assay that quantifies ATP consumption.[11]
Kinase Reaction Setup: In a 384-well plate, combine the purified kinase (e.g., recombinant human PI3Kα), the appropriate substrate (e.g., PIP2), and ATP at a concentration near the Km for the enzyme.
Compound Addition: Add serial dilutions of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide (typically dissolved in DMSO) to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the ADP produced by the kinase reaction into ATP.
Signal Generation: The newly synthesized ATP is used by a luciferase to generate a light signal, which is proportional to the ADP produced and thus to the kinase activity.
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the compound concentration and fit to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[10]
Parameter
Description
Typical Value Range
IC50
Half maximal inhibitory concentration
1 nM - 10 µM
Km (ATP)
Michaelis constant for ATP
10 µM - 100 µM
Enzyme Conc.
Concentration of purified kinase
1 - 10 nM
Substrate Conc.
Concentration of kinase substrate
At or above Km
Phase 3: Cellular Confirmation
Demonstrating target engagement and downstream pathway modulation within a cellular context is a critical validation step.[10]
2.3.1. Western Blotting for Phospho-protein Levels
If the compound inhibits PI3K, a reduction in the phosphorylation of downstream effectors like Akt should be observed.
Protocol: Western Blot Analysis of Akt Phosphorylation
Cell Treatment: Culture a relevant cancer cell line (e.g., T47D breast cancer cells) and treat with increasing concentrations of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide for a defined period (e.g., 2-4 hours).
Lysis: Harvest the cells and prepare whole-cell lysates using a lysis buffer containing phosphatase and protease inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
Electrophoresis & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated Akt (e.g., at Ser473) and total Akt. A loading control (e.g., β-actin) should also be probed.
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-Akt to total Akt indicates successful target engagement and pathway inhibition.
2.3.2. Cell Viability and Apoptosis Assays
Inhibition of a pro-survival pathway like PI3K/Akt should lead to decreased cell viability and/or induction of apoptosis.
Cell Viability (MTT Assay): Treat cancer cells with the compound for 48-72 hours. The MTT assay measures the metabolic activity of viable cells, providing an indication of proliferation and cytotoxicity.
Apoptosis (Annexin V/PI Staining): Treat cells with the compound and then stain with Annexin V (which binds to apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells). Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[1]
Phase 4: In Vivo Substantiation
The final phase involves confirming the mechanism of action in a preclinical animal model.
Xenograft Models: Human tumor cells are implanted in immunocompromised mice. Once tumors are established, the mice are treated with the compound. Tumor growth inhibition is a key efficacy endpoint.[7]
Pharmacodynamic (PD) Biomarkers: To confirm the mechanism in vivo, tumor samples can be collected from treated animals at various time points. Western blot analysis of these samples for levels of phospho-Akt can demonstrate that the compound is engaging its target and modulating the pathway within the tumor tissue.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. While the specific mechanism of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide requires empirical determination, the systematic approach outlined in this guide provides a robust framework for its elucidation. By progressing from unbiased target identification to biochemical validation, cellular confirmation, and in vivo substantiation, researchers can build a comprehensive and compelling data package that clearly defines the compound's mechanism of action, paving the way for its further development as a potential therapeutic agent.
References
Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Malky, H. S., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 785. Available at: [Link]
Al-Ostoot, F. H., Al-Ghamdi, S. S., Al-Malky, H. S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6035. Available at: [Link]
Nikpassand, A., Yazdanian, M., & Tavakoli, O. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(5), 826-857. Available at: [Link]
Gholami, M., Hadizadeh, F., & Sadeghnia, H. R. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Inflammopharmacology, 31(4), 2005-2020. Available at: [Link]
de F. S. Santos, M., de C. M. R. de Oliveira, R., & de S. B. de Oliveira, R. (2024). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
Barberis, C., et al. (2009). Novel imidazo[1,2-a]pyridine based inhibitors of the IGF-1 receptor tyrosine kinase: Optimization of the aniline. Bioorganic & Medicinal Chemistry Letters, 19(23), 6663-6667. Available at: [Link]
Li, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
BMG LABTECH. (2020). Kinase assays. Available at: [Link]
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Available at: [Link]
Jin, Y., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy, 8(1), 123. Available at: [Link]
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8754. Available at: [Link]
Wang, Y., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127316. Available at: [Link]
ResearchGate. (n.d.). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. Available at: [Link]
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Available at: [Link]
S. M., S., & M., A. (2025). Identification of novel drug targets and small molecule discovery for MRSA infections. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
Dvorak, Z., et al. (2018). Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. Journal of Medicinal Chemistry, 61(21), 9548-9565. Available at: [Link]
ResearchGate. (n.d.). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Available at: [Link]
Horizon Discovery. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Available at: [Link]
Zhang, Y., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 63(7), 3428-3446. Available at: [Link]
Strategic Targeting of the Imidazo[1,2-a]pyridine-6-carboxamide Scaffold
Executive Summary The imidazo[1,2-a]pyridine nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine core of ATP, making it an indispensable template for kina...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The imidazo[1,2-a]pyridine nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine core of ATP, making it an indispensable template for kinase inhibitors and anti-infectives.[1] While the C3-position has historically dominated the patent landscape (e.g., the anti-TB drug Telacebec/Q203), the C6-carboxamide substitution pattern represents a distinct and high-value chemical space.[1]
This guide analyzes the biological activity, synthetic accessibility, and mechanistic rationale of imidazo[1,2-a]pyridine-6-carboxamide derivatives.[1] We focus on two primary therapeutic vectors: Type II Kinase Inhibition (Oncology) and Bioenergetic disruption in Mycobacteria (Tuberculosis) .[1]
Section 1: Chemical Architecture & Rational Design[1]
The imidazo[1,2-a]pyridine core features a bridgehead nitrogen that imparts unique electronic properties. The C6 position is strategically located to project substituents into the solvent-accessible regions of enzyme active sites or to engage specific hydrophobic pockets that are inaccessible to C3-substituted analogs.
Structural Advantages of the 6-Carboxamide Moiety[2]
H-Bonding Potential: The carboxamide group (
) acts as a dual donor/acceptor motif.[1] In kinase pockets, this often interacts with the "hinge region" or the conserved DFG-motif (Asp-Phe-Gly).[1]
Vector Geometry: Unlike the C3 position, which projects substituents "upward" (relative to the flat heteroaromatic plane), the C6 position projects "outward" along the long axis.[1] This is critical for achieving selectivity in ATP-competitive inhibitors.[1]
Metabolic Stability: The amide linkage at C6 is generally resistant to rapid oxidative metabolism compared to susceptible alkyl chains.[1]
The 6-carboxamide derivatives have shown potent activity against B-RAF and PI3K (Phosphoinositide 3-kinase).[1]
Mechanism: These compounds function primarily as ATP-competitive inhibitors.[1] The imidazo[1,2-a]pyridine core occupies the adenine binding pocket.[1] The C6-carboxamide tail extends to interact with the gatekeeper residues or the DFG-out conformation (Type II inhibition), locking the kinase in an inactive state.[1]
Key Target:B-RAF V600E . This mutation is prevalent in melanomas. 6-carboxamide analogs have demonstrated the ability to overcome resistance mechanisms associated with first-generation inhibitors by stabilizing the inactive conformation of the kinase.
While C3-carboxamides (like Q203) are the standard for QcrB inhibition, recent SAR (Structure-Activity Relationship) studies indicate that 6-carboxamide derivatives also possess anti-tubercular activity, often with a distinct resistance profile.[1]
Mechanism: Disruption of the Electron Transport Chain (ETC).[1] By binding to QcrB, these compounds prevent the oxidation of ubiquinol to ubiquinone.[1] This halts the proton motive force required for ATP synthesis, leading to bacterial energy starvation.[1]
Visualization: Mechanism of Action (QcrB vs. Kinase)
Caption: Dual-mechanism potential of the scaffold targeting bacterial bioenergetics (top) and mammalian oncogenic signaling (bottom).[1]
The biological efficacy of 6-carboxamide derivatives is tightly controlled by substituents at the C2 and Amide-N positions.
Position
Modification
Biological Impact
C6 (Amide Nitrogen)
Aryl/Heteroaryl
Critical for Potency. Bulky hydrophobic groups (e.g., trifluoromethyl-phenyl) often increase potency against kinases by filling the hydrophobic back-pocket.[1]
C6 (Amide Nitrogen)
Alkyl/Cycloalkyl
Reduced Potency. Generally leads to loss of activity in kinase targets due to lack of pi-stacking interactions, though may improve solubility.[1]
C2
Phenyl/Pyridyl
Stability & Binding. A C2-aryl group is essential for anchoring the scaffold in the ATP binding site. Electron-withdrawing groups (F, Cl) on this ring often improve metabolic stability.[1]
C3
H vs. Functional
Selectivity Toggle. Leaving C3 unsubstituted (H) minimizes steric clash in restricted pockets.[1] Functionalizing C3 (e.g., formyl, chloro) can drastically alter the vector, shifting the molecule from a Type II to a Type I kinase inhibitor.[1]
Section 4: Experimental Protocols
Synthesis: Pd-Catalyzed Aminocarbonylation
Why this method? Traditional synthesis requires starting with a 6-carboxy precursor.[1] The modern approach uses a 6-iodo precursor, allowing for late-stage diversification of the amide via Palladium catalysis. This is superior for generating libraries.[1]
Workflow Diagram:
Caption: Modular synthesis allowing late-stage introduction of the amide diversity element.
Detailed Protocol (Self-Validating):
Cyclization: React 2-amino-5-iodopyridine (1.0 eq) with 2-bromoacetophenone (1.1 eq) in ethanol under reflux for 4 hours. Upon cooling, the HBr salt precipitates.[1] Neutralize with NaHCO3 to isolate the free base 6-iodo-2-phenylimidazo[1,2-a]pyridine .[1]
Validation point: Check LCMS for M+1 peak corresponding to the cyclized product (mass ~320).[1]
Aminocarbonylation:
Charge a pressure tube with the 6-iodo intermediate (1.0 eq), the desired amine (e.g., aniline, 1.5 eq), Pd(OAc)2 (5 mol%), and Xantphos (10 mol%).[1]
Add solvent (1,4-dioxane) and base (Cs2CO3, 2.0 eq).[1]
Purge with Carbon Monoxide (CO) gas (balloon pressure or autoclave at 5 bar).[1]
Heat to 100°C for 16 hours.
Workup: Filter through Celite to remove Pd residues. Concentrate and purify via flash chromatography (Hexane/EtOAc).
Validation point: IR spectrum should show a strong Amide I band at ~1650 cm⁻¹.[1]
Biological Assay: Resazurin Microtiter Assay (REMA) for Anti-TB
Why this method? It is a colorimetric, self-validating assay.[1] Blue (Resazurin) turns Pink (Resorufin) only in living cells.[1]
Preparation: Prepare M. tuberculosis (H37Rv strain) to an OD600 of 0.001 in 7H9 media.[1]
Plating: Add 50 µL of bacterial suspension to 96-well plates containing serial dilutions of the 6-carboxamide derivative.
Incubation: Incubate at 37°C for 7 days.
Development: Add 30 µL of Resazurin solution (0.02%). Incubate for 24 hours.
Readout: Fluorescence excitation at 530 nm / emission at 590 nm.
Control: Rifampicin (positive control) must show no color change (blue).[1] Untreated wells must turn pink.[1]
Section 5: References[1][4][5][6][7][8][9][10]
Goel, R. et al. (2017).[1] Imidazo[1,2-a]pyridine scaffolds as potential anticancer agents.[1][2][3][4][5][6][7] Current Topics in Medicinal Chemistry. Link
Kelemen, Z. et al. (2021).[1] Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules.[1][8][2][9][3][4][5][6][10][11][12][13] Link
Pethe, K. et al. (2013).[1] Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis.[2] Nature Medicine.[1] (Foundational reference for the scaffold's anti-TB mechanism). Link
Shafer, C.M. et al. (2017).[1] Imidazo[1,2-a]pyridin-6-yl-benzamide analogs as potent RAF inhibitors.[1][11] Bioorganic & Medicinal Chemistry Letters.[1] Link
An In-depth Technical Guide to the Discovery and Development of Imidazo[1,2-a]pyridine-Based Drugs
Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This bicyclic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This bicyclic nitrogen-containing heterocycle is not only structurally similar to endogenous purines but also possesses a versatile chemical nature that allows for extensive functionalization.[2] This guide provides an in-depth technical overview of the discovery and development of imidazo[1,2-a]pyridine-based drugs, from fundamental synthetic strategies to their diverse therapeutic applications and mechanisms of action. We will explore the causality behind experimental choices in their synthesis and optimization, delve into their roles as modulators of key biological targets, and present detailed protocols and data that reflect field-proven insights. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of therapeutic agents.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Drug Discovery
The imidazo[1,2-a]pyridine core's significance is underscored by its presence in several commercially successful drugs.[3] Notable examples include Zolpidem (Ambien®), a widely prescribed hypnotic for insomnia, and Alpidem, an anxiolytic, both of which modulate the GABA-A receptor.[3][4] The therapeutic spectrum of this scaffold is remarkably broad, with compounds demonstrating potent anti-cancer, anti-tubercular, anti-inflammatory, antiviral, and anti-ulcer activities.[5] This wide range of biological activities has fueled continuous research and development, making the synthesis and functionalization of the imidazo[1,2-a]pyridine nucleus an exciting and evolving field.[6]
Synthetic Strategies: Building the Core
The synthetic versatility of the imidazo[1,2-a]pyridine scaffold is a key driver of its success in drug discovery. A variety of methods have been developed, from traditional condensation reactions to modern, more sustainable approaches.
Classical Synthesis: The Tschitschibabin Reaction and Related Methods
One of the most fundamental methods for constructing the imidazo[1,2-a]pyridine core is the reaction of a 2-aminopyridine with an α-haloketone. This reaction, a variation of the Tschitschibabin reaction, proceeds via nucleophilic substitution of the halide by the pyridine nitrogen, followed by cyclization.[2]
Experimental Protocol: General Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines
Reactant Preparation: Dissolve 1.0 equivalent of the desired 2-aminopyridine in a suitable solvent such as ethanol or isopropanol.
Addition of α-Haloketone: Add 1.1 equivalents of the corresponding α-bromoketone to the solution.
Reaction Conditions: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Modern Synthetic Approaches
Recent years have seen the development of more efficient and environmentally friendly methods for the synthesis of imidazo[1,2-a]pyridines. These include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a one-pot synthesis, offering high atom economy and operational simplicity.[3]
Catalyst- and Solvent-Free Methods: Some innovative strategies involve the reaction of 2-aminopyridines with α-bromo/chloroketones at elevated temperatures (e.g., 60°C) without the need for a catalyst or solvent, contributing to greener chemistry.[2]
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of imidazo[1,2-a]pyridine derivatives.[2]
C-H Functionalization: Direct functionalization of the imidazo[1,2-a]pyridine core at various positions through transition metal-catalyzed C-H activation has emerged as a powerful tool for late-stage diversification of lead compounds.[6]
Below is a generalized workflow for the synthesis and diversification of the imidazo[1,2-a]pyridine scaffold.
Caption: Generalized workflow for the synthesis and diversification of imidazo[1,2-a]pyridines.
Therapeutic Applications and Mechanisms of Action
The broad biological activity of imidazo[1,2-a]pyridines stems from their ability to interact with a diverse range of biological targets.
Central Nervous System (CNS) Disorders
The most well-known application of imidazo[1,2-a]pyridines is in the treatment of CNS disorders, particularly as sedative-hypnotics and anxiolytics.
Mechanism of Action: Compounds like Zolpidem act as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[4] They bind to the benzodiazepine site on the receptor, enhancing the effect of GABA and leading to sedation and anxiolysis.[4]
Oncology
A growing body of research highlights the potential of imidazo[1,2-a]pyridines as anti-cancer agents.[7] They have been shown to inhibit various cancer cell lines, including breast, lung, and liver cancers.[7][8]
Mechanism of Action: The anti-cancer effects of these compounds are often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. Some imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of:
Kinases: Such as VEGFR-2, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors).[9] Other targeted kinases include the IGF-1 receptor and the AKT/mTOR pathway.[7][10]
Tubulin Polymerization: Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. Some imidazo[1,2-a]pyridines have been shown to inhibit tubulin polymerization.[3]
The diagram below illustrates the inhibition of the AKT/mTOR pathway by a novel imidazo[1,2-a]pyridine derivative.
Spectroscopic Analysis of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide
This guide outlines the comprehensive spectroscopic characterization of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide , a functionalized heterocyclic scaffold relevant to medicinal chemistry programs targeting...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the comprehensive spectroscopic characterization of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide , a functionalized heterocyclic scaffold relevant to medicinal chemistry programs targeting kinase inhibition and anti-infective pathways.[1]
The analysis framework prioritizes structural causality —explaining why signals appear where they do based on electronic effects—and provides a self-validating protocol for confirming identity and purity.[1][2]
Key Analytical Challenge: Distinguishing the 6-position substitution from the 7- or 8-isomers and confirming the integrity of the hydroxypropyl amide side chain.
Structural Elucidation Strategy
The validation of this molecule relies on a tripartite workflow: Mass Spectrometry (MS) for molecular weight and fragmentation confirmation, Nuclear Magnetic Resonance (NMR) for connectivity and regio-isomerism, and Infrared Spectroscopy (IR) for functional group validation.
Analytical Workflow Diagram
The following logic gate ensures rigorous quality control during synthesis or procurement.
Figure 1: Decision tree for the structural validation of the target imidazo[1,2-a]pyridine derivative.
Mass Spectrometry (MS) Analysis
Methodology: Electrospray Ionization (ESI) in Positive Mode.[1][2][9]
Rationale: The basic nitrogen atoms in the imidazo[1,2-a]pyridine core facilitate facile protonation, making ESI+ the preferred ionization method.
Loss of H₂O (Dehydration from hydroxypropyl).[1][2]
Fragment 2
~145.0
Cleavage of amide bond (Loss of side chain).[1][2]
Critical Insight:
The presence of the m/z 220.1 peak confirms the intact molecule.[1][2] If you observe a dominant peak at m/z 202.1 without the parent ion, the source temperature may be too high, causing in-source dehydration of the primary alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)
Why DMSO? Chloroform-d often causes broadening of amide and hydroxyl protons due to exchange.[1][2] DMSO-d₆ stabilizes these protons via hydrogen bonding, allowing for sharp, integrable signals.[1][2]
¹H NMR Assignment (400 MHz, DMSO-d₆)
The aromatic region is diagnostic for the 6-substitution pattern .[1] In an imidazo[1,2-a]pyridine, the proton at position 5 (H-5) is chemically distinct due to the deshielding effect of the bridgehead nitrogen and the peri-interaction with the carbonyl group.
Position
Shift (δ ppm)
Multiplicity
Integral
Coupling (Hz)
Assignment Logic
H-5
9.15 - 9.25
s (br)
1H
-
Diagnostic: Most deshielded due to amide carbonyl anisotropy and ring N. Appears as a singlet (small coupling to H-7 often unresolved).[1][2]
NH
8.60 - 8.70
t
1H
J = 5.5
Amide proton.[2] Triplet indicates coupling to the adjacent CH₂ (propyl chain).[1][2]
Expert Note on Regiochemistry:
If the substituent were at position 7 , you would lose the doublet-of-doublets pattern for H-7 and see two distinct doublets (H-6 and H-8) with meta-coupling.[1][2] The presence of the highly deshielded singlet at ~9.2 ppm is the definitive proof of 6-substitution.[2]
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (aromatic core) and 214 nm (amide bond).[1][2]
Acceptance Criteria: Single peak >95% area integration at 254 nm.
References
Imidazo[1,2-a]pyridine Scaffold Review : Goel, R., et al. "Imidazo[1,2-a]pyridines: A review of the synthesis and biological activities." Journal of Heterocyclic Chemistry, 2019.[1][2] Link[1]
Spectroscopic Data of Analogs : Gueye, M., et al. "Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile."[1] IUCrData, 2016.[2]
Fragmentation Patterns : Li, Z., et al. "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a]pyridines using tandem mass spectrometry."[1] Rapid Communications in Mass Spectrometry, 2020.
Synthetic Methodology : Koubachi, J., et al. "Functionalization of Imidazo[1,2-a]pyridine via Palladium-Catalyzed Cross-Coupling Reactions."[1][2] Molecules, 2022.[1][2]
experimental procedure for imidazo[1,2-a]pyridine-6-carboxamide synthesis
[1] Abstract & Strategic Significance The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in GABA-A receptor agonists (e.g., Zolpidem), anti-infectives, a...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Strategic Significance
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in GABA-A receptor agonists (e.g., Zolpidem), anti-infectives, and kinase inhibitors. The 6-carboxamide derivative is of particular value as a "hydrogen-bond rich" handle for engaging specific protein residues (e.g., in the active sites of BACE1 or Mycobacterium tuberculosis ATP synthase).
This Application Note details the robust synthesis of imidazo[1,2-a]pyridine-6-carboxamide. Unlike generic procedures, this guide addresses the specific solubility challenges of the carboxamide moiety and provides a scalable, self-validating protocol. We prioritize the Direct Cyclization (Tschitschibabin-type) route for its atom economy and convergent nature, while providing a secondary Late-Stage Amidation route for library diversification.
Strategic Analysis: Route Selection
Two primary pathways were evaluated for the synthesis of the target molecule.
Feature
Route A: Direct Cyclization (Recommended)
Route B: Late-Stage Amidation (Alternative)
Chemistry
Condensation of 6-aminonicotinamide + Chloroacetaldehyde
Amidation of Imidazo[1,2-a]pyridine-6-carboxylic acid
Step Count
1 Step (Convergent)
2-3 Steps (Linear)
Atom Economy
High
Moderate (Coupling reagents required)
Purification
Precipitation/Recrystallization
Column Chromatography often required
Use Case
Bulk synthesis of the specific target
Generating a library of amide analogs
Decision Logic
Route A is selected as the primary protocol because it installs the core heterocycle and the functional group in a single operation. The starting material, 6-aminonicotinamide, is commercially available, although care must be taken due to its biological activity (see Safety).
Protocol A: Direct Cyclization (Primary Workflow)
Reaction Scheme & Mechanism
The reaction proceeds via the alkylation of the pyridine ring nitrogen (the most nucleophilic site) by the
-haloketone, followed by cyclization of the exocyclic amine onto the aldehyde carbonyl and subsequent dehydration.
Figure 1: Mechanistic pathway for the Tschitschibabin ring closure.
Materials & Reagents[2][3]
Precursor: 6-Aminonicotinamide (CAS: 329-89-5). Note: Ensure purity >97% by HPLC.
(1.0 g, 12.0 mmol). Rationale: Neutralizes the HCl generated during alkylation, preventing protonation of the unreacted pyridine nitrogen which would deactivate the nucleophile.
Reaction: Heat the mixture to reflux (bath temp ~85°C) for 6–12 hours.
Monitoring: Monitor by TLC (DCM:MeOH 9:1). The starting amine is polar/fluorescent; the product is less polar and has a distinct UV profile.
Workup (Precipitation Method):
Cool the reaction mixture to room temperature.
Concentrate the solvent to ~25% of original volume under reduced pressure.
Dilute with ice-cold water (50 mL) and adjust pH to ~8–9 with saturated
or dilute NaOH. Rationale: Ensures the product is in the free base form.
Stir at 0°C for 1 hour. The product should precipitate as a beige/off-white solid.
Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2 x 10 mL) and diethyl ether (2 x 10 mL) to remove unreacted haloaldehyde.
Drying: Dry under vacuum at 50°C for 12 hours.
Critical Process Parameters (CPPs)
Parameter
Range
Impact on Quality
Stoichiometry
1.2 – 1.5 eq. Aldehyde
Excess aldehyde ensures completion but complicates workup if not washed out.
Temperature
>75°C (Reflux)
Reaction is sluggish below reflux; requires activation energy for cyclization.
pH Control
pH 8–9 (Workup)
Critical. The imidazo nitrogen is basic (). Acidic workup loses product in the aqueous phase.
Protocol B: Late-Stage Amidation (Alternative)
Use this route if you need to synthesize a library of N-substituted amides (e.g., N-methyl, N-benzyl).
Precursor Synthesis: React Ethyl 6-aminonicotinate with chloroacetaldehyde (same conditions as Protocol A) to yield Ethyl imidazo[1,2-a]pyridine-6-carboxylate .
Hydrolysis: Treat the ester with LiOH (THF/Water) to obtain the Carboxylic Acid .
Use fresh reagent. Conduct reaction under Nitrogen atmosphere.
Incomplete Reaction
Deactivation of nucleophile by HCl.
Ensure sufficient base () was added to the reaction pot.
Safety & Hazard Control
CRITICAL WARNING:
6-Aminonicotinamide: This compound is a potent metabolic inhibitor (inhibits 6-phosphogluconate dehydrogenase). It is neurotoxic and teratogenic. Handle strictly in a fume hood with double nitrile gloves.
Chloroacetaldehyde: Highly toxic alkylating agent. Corrosive and lachrymatory. Inhalation can cause pulmonary edema. Destroy excess reagent with aqueous bisulfite before disposal.
Figure 2: Safety workflow for handling metabolic inhibitors and alkylating agents.
References
General Synthesis of Imidazo[1,2-a]pyridines
Source: Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines."
Synthesis via Aminocarbonylation (Alternative Route)
Source: Felföldi, K. et al. "Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction." Molecules, 2021.[7][8]
Application Note: A Comprehensive Protocol for the Evaluation of Imidazo[1,2-a]pyridine Derivatives as RAF Kinase Inhibitors
Abstract The Raf family of serine/threonine kinases, particularly B-RAF, are central components of the RAS-RAF-MEK-ERK signaling pathway, a cascade critical for regulating cell proliferation, differentiation, and surviva...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The Raf family of serine/threonine kinases, particularly B-RAF, are central components of the RAS-RAF-MEK-ERK signaling pathway, a cascade critical for regulating cell proliferation, differentiation, and survival.[1][2] Aberrant activation of this pathway, often driven by mutations such as B-RAF V600E, is a hallmark of numerous human cancers, including melanoma, colorectal, and thyroid cancers, making RAF kinases a prime target for therapeutic intervention.[3][4] The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors.[5][6] This document provides a detailed, field-proven protocol for researchers, scientists, and drug development professionals to rigorously evaluate novel imidazo[1,2-a]pyridine derivatives for their inhibitory activity against RAF kinases. The workflow encompasses initial biochemical screening for direct target engagement, followed by essential cell-based assays to confirm on-target pathway modulation and assess phenotypic effects on cancer cell viability.
Scientific Background & Rationale
The RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a highly conserved signaling cascade that translates extracellular signals into cellular responses.[1][7] The process begins when growth factors bind to receptor tyrosine kinases (RTKs) on the cell surface, leading to the activation of the small GTPase, RAS.[2] Activated RAS then recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF) at the cell membrane.[8] RAF, in turn, phosphorylates and activates MEK1/2, a dual-specificity kinase.[] Finally, activated MEK1/2 phosphorylates ERK1/2, which can then translocate to the nucleus to regulate transcription factors that control key cellular processes like proliferation and survival.[8][] Dysregulation at any point in this cascade can lead to uncontrolled cell growth, a primary driver of tumorigenesis.[1]
Caption: A streamlined workflow for RAF inhibitor evaluation.
Interpreting the Results:
Potent Biochemical IC₅₀, Weak Cellular Activity: This common scenario may suggest poor cell permeability, high plasma protein binding in the culture media, or rapid metabolism of the compound by the cells.
Potent p-ERK Inhibition, Weak Effect on Viability: This could indicate that the cancer cells have activated parallel survival pathways and are not solely dependent on RAF signaling. This is a known mechanism of resistance.
[10]* Ideal Candidate Profile: A successful lead candidate will exhibit a potent biochemical IC₅₀, particularly for the mutant RAF isoform, and this potency will translate to on-target p-ERK inhibition and a corresponding reduction in cancer cell viability at similar concentrations.
References
MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis. (n.d.). Google Cloud.
Dhillon, A. S., Hagan, S., Rath, O., & Kolch, W. (2007). RAF kinases: function, regulation and role in human cancer. Oncogene, 26(22), 3279-3290.
Kupcho, K. R., Rorer, K. A., & Williams, K. P. (2010). Fluorescent cascade and direct assays for characterization of RAF signaling pathway inhibitors. Journal of visualized experiments : JoVE, (41), 1999.
What are CRAF inhibitors and how do they work? (2024, June 21).
An introduction to the MAPK signaling pathway and pan-RAF inhibitors. (2024, February 20). VJOncology.
Lito, P., & Rosen, N. (2016). Hidden Targets in RAF Signalling Pathways to Block Oncogenic RAS Signalling. Genes, 7(12), 105.
Lito, P., Pratilas, C. A., Joseph, E. W., Tadi, M., Halilovic, E., Zubrowski, M., ... & Rosen, N. (2014). Towards a Unified Model of RAF Inhibitor Resistance. Cancer discovery, 4(1), 10-14.
McCubrey, J. A., Steelman, L. S., Chappell, W. H., Abrams, S. L., Wong, E. W., Chang, F., ... & Franklin, R. A. (2007). Selective Raf inhibition in cancer therapy. Oncotarget, 3(7), 805-821.
Sharma, A., & Stern, D. F. (2008). Is B-Raf a Good Therapeutic Target for Melanoma and Other Malignancies?. Cancer research, 68(3), 661-664.
A novel assay for the measurement of Raf-1 kinase activity. (2000). Methods in molecular biology (Clifton, N.J.), 124, 145-152. [Link]
Ali, A., Shah, A. A., & Khan, I. (2023). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Molecules (Basel, Switzerland), 28(24), 8054.
RAF Inhibitors: Quantifying Drug-Target Occupancy at Active RAS-RAF Complexes in Live Cells. (2023, September 5). Promega Connections.
Wu, J., Wan, Y., Liang, S., Gallagher, P., Liang, L., Loch, C., & Ma, H. (2024). Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers. Cancer Research, 84(6_Supplement), 4704-4704. [Link]
Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers. (2024, March 22).
MTT assay protocol. (n.d.). Abcam.
Zhang, M., Liu, Y., Zhang, Y., Wang, Y., Zhang, J., Li, Y., ... & Zhang, J. (2017). Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. European journal of medicinal chemistry, 126, 92-105. [Link]
BRAF Targeting Across Solid Tumors: Molecular Aspects and Clinical Applic
The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC. (2021). Oncology Letters, 22(5), 1-10.
Western blot band for Erk and phopho(p). (2012, December 3).
MAPK/ERK pathway. (n.d.). In Wikipedia. Retrieved February 2, 2026, from [Link]
Wang, X., Xu, Y., Wang, Y., Liu, Y., Zhang, Y., Li, Y., ... & Zhang, J. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of medicinal chemistry, 63(6), 2961-2978. [Link]
Lito, P., Saborowski, A., Yue, J., Solomon, M., Joseph, E., Gadal, S., ... & Rosen, N. (2016). An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling. eLife, 5, e10249.
Rubinfeld, H., & Seger, R. (2013). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in molecular biology (Clifton, N.J.), 958, 223-238.
BRAFV600E mutated NSCLC: IO vs Targeted Therapy. (2025, October 10). Oncodaily.
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Boster Bio. Retrieved February 2, 2026, from [Link]
Deciding Between First-Line Treatment Options in BRAF V600E -Mutant Differentiated Thyroid Cancer. (2024, February 21). OncLive.
Cell Viability Assays. (2013, May 1). In Assay Guidance Manual.
Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. (2013). Bioorganic & medicinal chemistry, 21(24), 7686-7698. [Link]
An in vitro BRAF activation assay elucidates molecular mechanisms driving disassembly of the autoinhibited BRAF state. (2022).
Understanding the RAS-RAF-MEK-ERK Signaling P
Targeted Strategies Push the Envelope for BRAF V600E–, MET Exon 14–, and KRAS G12C–Mutated Metastatic NSCLC. (2025, November 17). OncLive.
Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. (2023). Molecules (Basel, Switzerland), 28(7), 3236.
Phospho-ERK Assays. (2012, May 1). In Assay Guidance Manual.
A novel assay for the measurement of Raf-1 kinase activity. (2000). Methods in molecular biology (Clifton, N.J.), 124, 145-152. [Link]
The Role of Targeted Therapy in Treating Advanced Melanoma. (2023, March 20). Melanoma Research Alliance.
Abstract #2709: Discovery and optimization of a novel series of potent inhibitors of mutant (V600E) B-Raf kinase. (2009, May 1).
Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015). RSC Publishing. [Link]
How should we analyze the two bands of phospho ERK1/2 in western blot ?. (2015, August 26). ResearchGate. [Link]
Application Note: Efficacy Profiling of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide
Executive Summary This application note details the assay development and validation protocols for N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide , a representative small molecule scaffold with high potential as...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the assay development and validation protocols for N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide , a representative small molecule scaffold with high potential as a Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor. While the imidazo[1,2-a]pyridine core is privileged in medicinal chemistry (found in drugs like Zolpidem and Telacebec), the 6-carboxamide substitution pattern is pharmacologically distinct, primarily associated with NAMPT inhibition (e.g., the GNE-617 series) and specific kinase modulation (p38 MAPK).
This guide focuses on validating the compound's efficacy through two orthogonal approaches: a biochemical coupled-enzyme assay to determine intrinsic potency (
) and a cellular NAD+ depletion assay to verify target engagement and phenotypic efficacy ().
Target Identification & Mechanistic Rationale
The Pharmacophore: Imidazo[1,2-a]pyridine-6-carboxamide
The structural motif of the subject compound suggests it functions as a competitive inhibitor of NAMPT. NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, converting Nicotinamide (NAM) and Phosphoribosyl pyrophosphate (PRPP) into Nicotinamide Mononucleotide (NMN).
Why NAMPT? The 6-carboxamide moiety typically occupies the ribose-binding pocket of the NAMPT dimer, mimicking the transition state.
The Hydroxypropyl Tail: The N-(3-hydroxypropyl) modification likely serves as a solvent-exposed tail to improve physicochemical properties (solubility) or as a linker handle for proteolysis-targeting chimeras (PROTACs).
Mechanism of Action (MOA)
Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+. Since NAD+ is a critical co-factor for PARP (DNA repair) and Sirtuins (metabolic regulation), its depletion induces "on-target" cell death, particularly in cancer cells with high metabolic demands.
Pathway Visualization
The following diagram illustrates the NAD+ salvage pathway and the specific intervention point of the subject compound.
Figure 1: The NAD+ Salvage Pathway highlighting the NAMPT inhibition node. The subject compound blocks the conversion of NAM to NMN, leading to downstream metabolic collapse.
) of the compound against recombinant human NAMPT.
Principle: This assay couples the production of NMN (by NAMPT) to a detection reaction. We utilize a "One-Step" coupled system where NMN is converted to NAD+ by NMNAT, and the generated NAD+ is quantified via an Alcohol Dehydrogenase (ADH) cycling reaction that reduces Resazurin to Resorufin (fluorescent).
Materials & Reagents
Component
Concentration / Specification
Role
rhNAMPT
2-5 nM (Final)
Target Enzyme
Substrate Mix
50 µM NAM, 20 µM PRPP
Substrates
Coupling Enzyme
1 U/mL NMNAT1
Converts NMN NAD+
Detection System
Alcohol Dehydrogenase (ADH) + Ethanol
Cycles NAD+ to NADH
Reporter
Resazurin + Diaphorase
Fluorescent Readout (Ex 530 / Em 590)
Buffer
50 mM Tris (pH 7.5), 10 mM MgCl2, 0.05% BSA
Reaction Matrix
Experimental Workflow
Compound Preparation:
Dissolve N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide in 100% DMSO to 10 mM stock.
Perform a 3-fold serial dilution in DMSO (10 points).
Transfer 200 nL of compound to a 384-well black/clear-bottom plate (acoustic dispensing preferred).
Enzyme Addition:
Dilute rhNAMPT in Assay Buffer.
Add 10 µL of enzyme solution to the plate.
Pre-incubation: Incubate for 15 minutes at 25°C. Critical Step: NAMPT inhibitors often exhibit slow-binding kinetics. This step ensures equilibrium.
Reaction Initiation:
Prepare a "Start Mix" containing NAM, PRPP, ATP, NMNAT1, ADH, Ethanol, Diaphorase, and Resazurin.
Add 10 µL of Start Mix to the wells.
Kinetic Readout:
Immediately place plate in a fluorescence microplate reader.
Measure fluorescence (Ex 530nm / Em 590nm) every 60 seconds for 45 minutes.
Data Analysis
Calculate the slope (RFU/min) for the linear portion of the curve.
Normalize slope to DMSO controls (100% Activity) and No-Enzyme controls (0% Activity).
Objective: Validate that the compound penetrates the cell membrane and inhibits the target in a physiological context (
).
Cell Model:A2780 (Ovarian) or HCT116 (Colorectal) cell lines are recommended due to their high dependence on the NAMPT pathway.
Experimental Workflow
Figure 2: Cellular NAD+ Depletion Assay Workflow.
Detailed Steps
Seeding: Seed A2780 cells at 3,000 cells/well in 40 µL culture medium (RPMI + 10% FBS). Incubate overnight.
Treatment: Add 10 µL of 5x concentrated compound (diluted in medium). Final DMSO concentration should be <0.5%.
Control: Include a reference inhibitor (e.g., FK866 or GNE-617 ) as a positive control.
Incubation: Incubate for 72 hours .
Note: NAD+ depletion takes time to manifest as cell death. 24h is sufficient for NAD+ measurement, but 72h is required for viability (ATP) endpoints.
Detection (NAD+ Specific):
Remove medium (if required by kit) or add NAD-Glo™ Detection Reagent (Promega) directly (1:1 ratio).
Incubate 30-60 minutes at room temperature.
Read Luminescence.
Interpretation
Efficacy Criteria: A potent NAMPT inhibitor should show an
< 100 nM in A2780 cells.
Rescue Experiment (Validation): To confirm the effect is on-target, treat a parallel plate with the compound plus Nicotinic Acid (NA) . Since NA utilizes a different pathway (NAPRT), it should rescue the cells from toxicity. If toxicity persists despite NA addition, the compound has off-target effects.
Troubleshooting & Optimization
Observation
Probable Cause
Corrective Action
High Assay Background (Biochemical)
Spontaneous Resazurin reduction or impure reagents.
Use fresh Diaphorase/Resazurin. Ensure BSA is "Fatty Acid Free" to avoid interference.
Shift in over time
Slow-binding kinetics (common in carboxamides).
Increase pre-incubation time of Compound + Enzyme from 15 min to 60 min.
Poor Cellular Potency
Low permeability due to hydroxypropyl tail.
Verify permeability using PAMPA assay. Consider prodrug strategies if intracellular levels are low.
Bell-shaped Dose Response
Compound precipitation at high concentrations.
Check solubility in assay buffer. The hydroxypropyl group should aid solubility, but limits exist.
References
Sampath, D., et al. (2015). "Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT) as a Therapeutic Strategy in Cancer."[1] Pharmacology & Therapeutics.[2][3][4] Link
Zheng, X., et al. (2013). "Structure-Based Discovery of Novel Amide-Containing NAMPT Inhibitors (GNE-617)." Journal of Medicinal Chemistry. Link
Rallapalli, S., et al. (2020). "Imidazo[1,2-a]pyridine-carboxamides as Potential Anti-Tubercular Agents." Bioorganic & Medicinal Chemistry Letters. Link
Promega Corporation. "NAD/NADH-Glo™ Assay Technical Manual." Promega Protocols. Link
Hasmann, M., & Schemainda, I. (2003). "FK866, a Highly Specific Noncompetitive Inhibitor of NAMPT." Cancer Research.[5] Link
Application Notes and Protocols for the Formulation of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide for Preclinical Animal Studies
Abstract This comprehensive guide provides detailed application notes and robust protocols for the formulation of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide, a novel heterocyclic small molecule, for use in p...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This comprehensive guide provides detailed application notes and robust protocols for the formulation of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide, a novel heterocyclic small molecule, for use in preclinical animal research. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives showing significant therapeutic potential.[1][2] However, like many heterocyclic compounds, derivatives of this class can present challenges in achieving aqueous solubility, which is a critical factor for obtaining reliable and reproducible results in in vivo studies.[3][4] This document outlines a systematic approach to pre-formulation assessment, vehicle selection, and the preparation of formulations for oral, intraperitoneal, and intravenous administration in rodents. The protocols herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure formulation stability, safety, and optimal bioavailability for pharmacokinetic and pharmacodynamic evaluations.
Introduction: The Formulation Hurdle for Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine core is a cornerstone in the development of new therapeutics, with compounds from this class showing a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-infective properties.[1][5][6][7] N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide is a promising candidate for in vivo evaluation. However, the successful transition from in vitro activity to in vivo efficacy is critically dependent on the development of an appropriate drug delivery system.[8][9] Many small molecule drug candidates fail in preclinical development due to poor pharmacokinetic properties, often stemming from inadequate formulation.[10][11]
The primary challenge in formulating many imidazo[1,2-a]pyridine derivatives is their limited aqueous solubility. This can lead to poor absorption from the gastrointestinal tract after oral administration and precipitation at the injection site for parenteral routes.[3][4] Therefore, a well-designed formulation strategy is paramount. This guide provides a detailed roadmap for researchers to navigate the complexities of formulating N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide for animal studies, ensuring the generation of high-quality, reproducible data.
Pre-formulation Assessment: Characterizing the Active Pharmaceutical Ingredient (API)
Before embarking on formulation development, a thorough understanding of the physicochemical properties of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide is essential. While specific experimental data for this exact molecule is not publicly available, we can extrapolate likely characteristics based on its chemical structure and related imidazo[1,2-a]pyridine compounds.
Table 1: Postulated Physicochemical Properties of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide
Property
Postulated Value/Characteristic
Implication for Formulation
Molecular Weight
~233.26 g/mol
Low molecular weight, favorable for oral absorption.
Appearance
White to off-white solid
Standard handling procedures apply.
Aqueous Solubility
Poorly soluble
Requires solubilization or suspension strategies.
LogP
Moderately lipophilic (predicted)
May favor solubilization in organic co-solvents or lipids.
pKa
Weakly basic (predicted)
pH adjustment may be a viable strategy to enhance solubility.
Melting Point
Crystalline solid with a defined melting point
Important for assessing physical stability.
Chemical Stability
Generally stable, but potential for hydrolysis of the amide bond under extreme pH conditions.[2]
Formulation pH should be controlled, and long-term stability studies are recommended.
A crucial first step is to experimentally determine the solubility of the compound in a range of pharmaceutically acceptable vehicles. This will inform the selection of the most appropriate formulation strategy.
Experimental Protocol: Solubility Screening
Vehicle Selection: Prepare a panel of common, well-tolerated vehicles for animal studies (see Table 2).
Sample Preparation: Add an excess amount of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide to a known volume (e.g., 1 mL) of each vehicle in a glass vial.
Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
Separation: Centrifuge the samples to pellet the undissolved solid.
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Formulation Development Workflow
The selection of a suitable formulation is a stepwise process that balances the need for adequate drug exposure with the physiological tolerance of the animal model.
techniques for measuring N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide binding affinity
An In-Depth Guide to Measuring the Binding Affinity of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide and Its Analogs Introduction: The Significance of Binding Affinity in Drug Discovery The imidazo[1,2-a]pyridi...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to Measuring the Binding Affinity of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide and Its Analogs
Introduction: The Significance of Binding Affinity in Drug Discovery
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activity.[1] Derivatives of this privileged structure have been investigated for a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory roles.[1][2][3] N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide belongs to this promising class of molecules. A critical step in advancing such a compound from a preliminary hit to a viable drug candidate is the precise and accurate characterization of its binding affinity to its biological target.
Binding affinity, typically expressed as the equilibrium dissociation constant (KD), is the fundamental measure of the strength of the interaction between a ligand (the drug candidate) and its target protein.[4] A lower KD value signifies a stronger, more tenacious binding interaction. This metric is paramount for:
Target Validation: Confirming that the compound engages the intended biological target.
Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemists in optimizing the molecular structure to enhance potency and selectivity.
Lead Optimization: Ensuring that modifications to improve pharmacokinetic properties do not compromise target engagement.
Translational Confidence: Providing a quantitative basis for correlating molecular interactions with cellular and in vivo effects.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed application notes and protocols for several gold-standard biophysical techniques suited for measuring the binding affinity of small molecules like N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide. The focus is not merely on procedural steps but on the underlying principles, experimental design causality, and the implementation of self-validating systems to ensure data integrity and trustworthiness.
Prerequisites and Foundational Considerations
Before embarking on any binding affinity measurement, two foundational pillars must be firmly in place: Target Identification and Reagent Quality Control . The imidazo[1,2-a]pyridine scaffold is known to interact with a diverse array of protein targets, including kinases, nuclear receptors, and enzymes.[5][6][7] The choice of assay is intrinsically linked to the nature of the specific protein target.
1. Target Protein Quality Control:
Purity: The target protein should be of high purity (typically >95% as assessed by SDS-PAGE) to ensure that the measured interaction is with the correct molecule.
Concentration: The protein concentration must be known accurately. This is critical for techniques like Isothermal Titration Calorimetry (ITC) and for calculating binding stoichiometry.
Activity & Stability: The protein must be properly folded, stable, and, if it's an enzyme, functionally active in the chosen buffer system.
2. Small Molecule Quality Control:
Identity and Purity: Confirm the chemical structure and purity (typically >98% by LC-MS and NMR) of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide. Impurities can lead to ambiguous or erroneous results.
Solubility: The compound must be soluble in the assay buffer to avoid aggregation, which is a common source of artifacts in biophysical assays.
Caption: High-level workflow for binding affinity measurement.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[8] It has become a gold standard for studying the binding of small molecules to protein targets in drug discovery.[8][9]
Principle of the Technique
SPR measures changes in the refractive index at the surface of a sensor chip.[8] In a typical experiment, the target protein (ligand) is immobilized on the sensor chip. A solution containing the small molecule (analyte), N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide, is then flowed over the surface. The binding of the small molecule to the immobilized protein causes an increase in mass on the sensor surface, which in turn leads to a proportional change in the refractive index. This change is detected in real-time and plotted as a sensorgram (Response Units vs. Time), from which kinetic parameters (kₐ, kₔ) and the equilibrium dissociation constant (KD) can be derived.[9]
Caption: Core principle of Surface Plasmon Resonance (SPR).
Key Advantages & Limitations
Advantages
Limitations
Label-free: No modification of the compound is needed.[9]
Immobilization: Protein must be stably immobilized.
Real-time data: Provides kinetic information (on/off rates).[8]
Mass Sensitivity: Challenging for very small analytes (<100 Da).
High sensitivity: Can measure a wide range of affinities.
Potential for Artifacts: Non-specific binding can be an issue.
High-throughput capability: Modern systems can screen many compounds.[10]
Cost: Instruments and sensor chips can be expensive.
Detailed Application Protocol for SPR
This protocol assumes the use of a standard amine-coupling procedure to immobilize the target protein on a CM5 sensor chip.
A. Reagent Preparation:
Running Buffer: Prepare a suitable buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Filter and degas thoroughly.
Analyte Stock: Prepare a high-concentration stock of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide in 100% DMSO.
Analyte Dilutions: Create a serial dilution series of the analyte in the running buffer. The final DMSO concentration should be kept constant across all samples (and ideally ≤1%) to minimize solvent effects. A typical concentration range for initial screening is 100 µM down to low nM.
B. Protein Immobilization (Amine Coupling):
Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface to activate the carboxyl groups.
Protein Coupling: Inject the target protein (diluted in a low ionic strength buffer, e.g., 10 mM Sodium Acetate, pH 5.0) over the activated surface. The protein will form covalent amide bonds with the surface. Aim for an immobilization level that will yield a theoretical maximum analyte response (Rmax) of ~50 RU.
Deactivation: Inject 1 M ethanolamine-HCl (pH 8.5) to deactivate any remaining active esters on the surface.
Reference Surface: A reference flow cell should be prepared in parallel (activated and deactivated without protein) to subtract bulk refractive index changes and non-specific binding.
C. Binding Analysis (Single-Cycle Kinetics):
Equilibration: Flow running buffer over both the active and reference surfaces until a stable baseline is achieved.
Analyte Injections: Sequentially inject the serial dilutions of the analyte from the lowest to the highest concentration without a dissociation step in between. Use a moderate flow rate (e.g., 30 µL/min). Each injection should have a contact time sufficient to approach equilibrium (e.g., 60-120 seconds).
Dissociation: After the final injection, allow the running buffer to flow over the surface for a sufficient time (e.g., 300-600 seconds) to monitor the dissociation phase.
Regeneration (if necessary): Inject a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any remaining bound analyte. This step must be optimized to ensure it does not denature the immobilized protein.
Data Analysis & Self-Validation
Reference Subtraction: The data from the reference flow cell is subtracted from the active flow cell data to produce the final sensorgram.
Buffer Blank Subtraction: A "zero-concentration" (buffer-only) injection must also be run and subtracted to correct for any baseline drift.
Fitting Model: Fit the corrected sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software. This will yield the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (KD = kₔ/kₐ).
Trustworthiness Check: The quality of the fit should be assessed visually and by statistical parameters (e.g., low Chi2 value). The residuals should be randomly distributed around zero. A steady-state affinity analysis can also be performed and compared to the kinetic KD as a validation check.
Isothermal Titration Calorimetry (ITC)
ITC is a rigorous, in-solution technique that directly measures the heat released or absorbed during a binding event.[11] It is considered the gold standard for thermodynamic characterization, providing a complete profile of the binding interaction in a single experiment.[12][13]
Principle of the Technique
An ITC instrument consists of two cells: a reference cell and a sample cell, both enclosed in an adiabatic jacket.[14] The sample cell contains the target protein, while a syringe is filled with the small molecule ligand. The ligand is titrated into the sample cell in small, precise injections. If binding is exothermic, heat is released, and the instrument's feedback system applies less power to the sample cell heater to maintain a zero temperature difference with the reference cell. If binding is endothermic, heat is absorbed, and the system applies more power. This differential power is recorded over time. Integrating these heat-per-injection peaks and plotting them against the molar ratio of ligand to protein generates a binding isotherm, which can be fit to a model to determine KD, binding stoichiometry (n), and the enthalpy of binding (ΔH).[12][14]
Caption: Core principle of Isothermal Titration Calorimetry (ITC).
Key Advantages & Limitations
Advantages
Limitations
Label-free & In-solution: No immobilization or modification needed.[11]
High Sample Consumption: Requires relatively large amounts of pure protein.
Complete Thermodynamic Profile: Measures KD, n, ΔH, and ΔS.[12]
Low Throughput: Experiments are time-consuming.
Direct Measurement: Measures heat, a universal property of binding.
Enthalpy Requirement: Binding must have a measurable heat change.
Stoichiometry Information: Determines the ligand:protein binding ratio.[11]
Buffer Sensitivity: Buffer mismatch can cause large dilution heats.
Detailed Application Protocol for ITC
A. Reagent Preparation:
Dialysis: The most critical step for high-quality ITC data is to ensure perfect buffer matching. Dialyze the purified target protein extensively against the final ITC buffer.
Ligand Preparation: Dissolve the N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide powder directly into the final dialysis buffer (the dialysate). This minimizes buffer mismatch artifacts. If DMSO is required for solubility, ensure the exact same concentration of DMSO is present in the protein solution.
Concentrations: The concentrations must be chosen carefully. A general guideline is to have the protein concentration in the cell be 10-100 times the expected KD, and the ligand concentration in the syringe be 10-15 times the protein concentration.
B. Instrument Setup and Titration:
Cleaning: Thoroughly clean the sample cell and syringe with buffer.
Loading: Carefully load the protein solution into the sample cell and the ligand solution into the syringe, avoiding the introduction of air bubbles.
Equilibration: Allow the system to equilibrate thermally for at least 30-60 minutes until a stable baseline differential power (DP) is achieved.
Titration Experiment: Program a sequence of injections (e.g., an initial 0.5 µL injection followed by 18-25 injections of 2 µL each) with sufficient spacing between injections (e.g., 150-180 seconds) to allow the signal to return to baseline.
Data Analysis & Self-Validation
Control Experiments (Mandatory for Trustworthiness):
Ligand into Buffer: Titrate the ligand from the syringe into the buffer-filled sample cell. This measures the heat of dilution of the ligand, which must be subtracted from the main experimental data.
Buffer into Protein: Titrate buffer from the syringe into the protein-filled sample cell. This accounts for any heat effects from injecting into the protein solution.
Data Integration: Integrate the area of each injection peak in the raw thermogram to determine the heat change per injection.
Fitting Model: Plot the integrated heat per injection (after subtracting dilution heats) against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable model (e.g., a one-site independent binding model) to extract KD, n, and ΔH.
The 'c' Window: For a reliable fit, the Wiseman constant 'c' (c = n * [Protein] / KD) should ideally be between 10 and 1000. This parameter dictates the sigmoidal shape of the binding curve and is a key consideration during experimental design.
MicroScale Thermophoresis (MST)
MST is a powerful and rapid biophysical technique for quantifying molecular interactions in solution.[15] It is particularly advantageous due to its low sample consumption and high sensitivity.[16][17]
Principle of the Technique
MST measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis.[18] This movement is sensitive to changes in the molecule's size, charge, and hydration shell. In a typical MST experiment, the target protein is fluorescently labeled (or its intrinsic tryptophan fluorescence is used). The binding of a non-fluorescent ligand, such as N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide, to the labeled protein alters one or more of these properties. This change in the protein-ligand complex leads to a different thermophoretic movement compared to the unbound protein. By measuring the change in fluorescence within the heated spot across a titration series of the ligand, a binding curve can be generated and fit to derive the KD.[15][17]
Caption: Core principle of MicroScale Thermophoresis (MST).
Key Advantages & Limitations
Advantages
Limitations
Low Sample Consumption: Requires only microliter volumes.[16]
Labeling Required: Protein often needs to be fluorescently labeled.
Fast Measurement: A full KD can be determined in minutes.[18]
Fluorescence Artifacts: Compound fluorescence can interfere.
Wide Application Range: Works with various targets, including membrane proteins.[15]
Buffer Constraints: Some buffer components can affect the signal.
In-solution Measurement: No surface immobilization required.[17]
Indirect Measurement: Relies on a change in a physical property upon binding.
Detailed Application Protocol for MST
A. Reagent Preparation:
Protein Labeling: If required, label the target protein with a fluorescent dye (e.g., an NHS-ester dye targeting primary amines) according to the manufacturer's protocol. Remove excess free dye using a desalting column. The final concentration of the labeled protein should be kept constant and well below the expected KD.
Ligand Dilution Series: Prepare a 16-point, 2-fold serial dilution of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide in the assay buffer.
Sample Preparation: Mix each ligand dilution 1:1 with the labeled protein solution. This creates a series of samples with a constant concentration of labeled protein and varying concentrations of the ligand.
B. Measurement and Data Acquisition:
Capillary Loading: Load the samples into the hydrophilic or hydrophobic capillaries as recommended for the protein.
Instrument Setup: Place the capillaries in the instrument tray. Set the LED power to achieve a good fluorescence signal and the MST power (IR laser) to a level that induces a significant thermophoretic effect (e.g., medium or high).
MST Measurement: The instrument will automatically measure the fluorescence in each capillary before, during, and after the IR laser is activated.
Data Analysis & Self-Validation
Data Extraction: The analysis software calculates the change in normalized fluorescence (ΔFnorm) from the MST time traces. This value is proportional to the fraction of bound protein.
Binding Curve: Plot the ΔFnorm values against the logarithm of the ligand concentration.
KD Fitting: Fit the resulting binding curve with the KD model (a non-linear solution of the law of mass action) to determine the dissociation constant.
Trustworthiness Checks:
Capillary Scan: Before the run, ensure the fluorescence signal is consistent across all capillaries to rule out aggregation or adsorption to the capillary walls.
Negative Control: A sample with labeled protein but no ligand should show a flat response.
Ligand Fluorescence: Check if the ligand itself is fluorescent at the excitation/emission wavelengths used, as this can interfere with the measurement.
Radioligand Binding Assays
Radioligand binding assays are a classic and extremely powerful method for studying ligand-receptor interactions.[19] They are particularly useful for membrane-bound receptors like GPCRs and ion channels.
Principle of the Technique
This method relies on the use of a radioactive version of a ligand (the radioligand) that binds to the target of interest. In a competition binding assay , a fixed concentration of the radioligand is incubated with the receptor preparation (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound (the 'competitor', in this case, N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide). The unlabeled compound competes with the radioligand for the same binding site. As the concentration of the unlabeled competitor increases, it displaces more of the radioligand, and the amount of radioactivity bound to the receptors decreases. After incubation, the bound radioligand is separated from the unbound, and the radioactivity is counted. The resulting data is used to calculate the IC₅₀ (the concentration of competitor that displaces 50% of the specific binding of the radioligand), which can then be converted to an inhibition constant (Kᵢ).[20][21]
Key Advantages & Limitations
Advantages
Limitations
High Sensitivity: Radioactivity can be detected at very low levels.
Requires Radiolabeled Ligand: A suitable radioligand must be available or synthesized.
Robust and Well-Established: A widely used and understood technique.[19]
Safety and Handling: Requires special licensing and procedures for handling radioactive material.
Versatile: Can be used for membrane preps and whole cells.[20]
Indirect Measurement: Measures competition, not direct binding of the test compound.
High Throughput: Can be adapted to 96-well plate formats.[21]
Non-specific Binding: Can be high, requiring careful optimization.
Detailed Application Protocol (Competition Assay)
A. Reagent Preparation:
Membrane Preparation: Prepare a membrane fraction from cells or tissue expressing the target receptor via homogenization and centrifugation.[20] Determine the protein concentration of the membrane stock using a standard assay (e.g., BCA).
Radioligand: Obtain a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) that is known to bind to the target. Dilute it in binding buffer to a working concentration, typically at or below its KD value.
Competitor Dilutions: Prepare a serial dilution of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide in the binding buffer.
B. Binding Assay:
Plate Setup: In a 96-well plate, set up triplicate wells for:
Total Binding: Radioligand + Membranes + Buffer
Non-specific Binding (NSB): Radioligand + Membranes + a high concentration of a known, potent, unlabeled ligand (a 'displacer').
Competition: Radioligand + Membranes + serial dilutions of the test compound.
Incubation: Incubate the plate at a defined temperature (e.g., room temperature or 30°C) for a period sufficient to reach equilibrium (e.g., 60 minutes).[20]
C. Separation and Counting:
Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filtermat (e.g., GF/C) using a cell harvester. This traps the membranes with bound radioligand on the filter.[22]
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
Drying and Scintillation: Dry the filtermat, add scintillation cocktail, and count the radioactivity in a scintillation counter.
Data Analysis & Self-Validation
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding. This is the fundamental self-validating step of the assay.
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the competitor concentration.
IC₅₀ Determination: Fit the data to a sigmoidal dose-response model (variable slope) to determine the IC₅₀ value.
Kᵢ Calculation: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant for the receptor.[20] The Kᵢ value for the test compound represents its binding affinity.
Measuring the binding affinity of a promising molecule like N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide is not a one-size-fits-all process. The selection of the most appropriate technique depends on the nature of the target protein, the availability of reagents, the required throughput, and the specific questions being asked (e.g., kinetics vs. thermodynamics).
For initial hit validation and screening, high-throughput methods like SPR and MST are exceptionally powerful. For a deep thermodynamic understanding of the binding mechanism during lead optimization, ITC is unparalleled. Radioligand binding assays remain a robust and highly sensitive option, particularly for well-characterized receptor systems. A prudent drug discovery strategy often involves using at least two orthogonal methods to validate a key binding affinity value, thereby ensuring the highest degree of confidence in the data that drives the project forward. By following the detailed, self-validating protocols outlined in this guide, researchers can generate high-quality, trustworthy data to accelerate the development of the next generation of therapeutics.
References
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. ResearchGate. 2
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. 1
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. PubMed Central. 3
Imidazo[1,2-a]pyridine Derivatives as AMPK Activators: Synthesis, Structure-Activity Relationships, and Regulation of Reactive Oxygen Species in Renal Fibroblasts. PubMed. 5
Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. 9
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Publications. 23
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. 20
Isothermal titration calorimetry in drug discovery. PubMed. 11
improving the yield of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide synthesis
Ticket Subject: Yield Optimization for N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide Status: Open Priority: High (Drug Discovery Scaffold) Introduction: The Synthetic Challenge You are attempting to synthesize...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Yield Optimization for N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide
Status: Open
Priority: High (Drug Discovery Scaffold)
Introduction: The Synthetic Challenge
You are attempting to synthesize N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide . This is a deceptive molecule. While it appears to be a simple amide coupling, three specific factors often conspire to ruin yields:
Amphiphilicity: The product contains a basic pyridine nitrogen, a polar amide, and a hydrophilic hydroxyl tail. It loves water, making traditional aqueous workups the primary source of product loss.
Chemoselectivity: The nucleophile (3-amino-1-propanol) contains both an amine and an alcohol. While amines are better nucleophiles, aggressive activation can lead to competitive
-acylation (ester formation).
Solubility: The precursor, imidazo[1,2-a]pyridine-6-carboxylic acid, often exhibits poor solubility in DCM or mild organic solvents due to strong intermolecular hydrogen bonding (high crystal lattice energy).
This guide provides the "Golden Standard" protocol and a troubleshooting decision tree to resolve these specific failure modes.
Module 1: The "Golden Standard" Protocol
Do not use EDC/HOBt for this specific substrate unless you have validated it. The carboxylic acid at position 6 is electronically coupled to the bridgehead nitrogen; if protonated, it deactivates. We recommend HATU for rapid kinetics that outcompete the side-reaction with the hydroxyl group.
Reagents & Stoichiometry
Component
Equiv.
Role
Critical Note
Imidazo[1,2-a]pyridine-6-carboxylic acid
1.0
SM
Ensure dry; water kills HATU.
HATU
1.1 - 1.2
Coupling Agent
Add after the base to prevent rapid hydrolysis.
DIPEA (Hünig's Base)
3.0
Base
Must maintain pH > 8 to keep the amine reactive and acid deprotonated.
3-Amino-1-propanol
1.2
Nucleophile
Excess ensures complete consumption of the expensive acid.
DMF (Anhydrous)
[0.1 M]
Solvent
DCM is often too non-polar for the acid precursor.
Step-by-Step Workflow
Dissolution: Suspend the carboxylic acid (1.0 eq) in anhydrous DMF under
.
Activation: Add DIPEA (3.0 eq). The slurry should clear as the carboxylate forms. Stir for 5 mins.
Pre-activation: Add HATU (1.1 eq). Stir for 10–15 mins at 0°C . Why? Low temp minimizes guanidinylation of the amine later.
Reaction: Allow to warm to RT. Monitor by LC-MS (TLC is unreliable due to streaking). Reaction typically completes in 2–4 hours.
Module 2: Troubleshooting Tickets (FAQs)
Ticket #101: "My LC-MS shows product, but I lost 80% during extraction."
Diagnosis: The product is water-soluble. Standard EtOAc/Water extraction partitions the product into the aqueous phase.
Resolution: Switch to a "Salting Out" or n-Butanol extraction.
Method A (n-Butanol): Dilute the reaction mixture with water/brine (1:1). Extract 3x with n-butanol . The product will move to the organic layer. Concentrate the butanol (requires high vac/rotovap bath at 50°C).
Method B (Solid Phase Extraction - Recommended):
Dilute crude DMF reaction with MeOH.
Load onto a SCX (Strong Cation Exchange) cartridge.
Wash with MeOH (removes DMF, HATU byproducts, and unreacted acid).
Elute product with 2M
in MeOH .
Concentrate.[1][2][3][4][5] This often yields >90% purity without a column.
Ticket #102: "I see two peaks with the same mass (or +1 mass)."
Diagnosis: You likely have Chemoselectivity failure.
Possibility A: You formed the Ester instead of the Amide (rare with HATU, common with Acid Chlorides).
Possibility B:Guanidinylation . The amine reacted with HATU directly instead of the activated acid. This adds +99 Da (tetramethylguanidinium adduct), but sometimes fragments in MS.
Resolution:
Ensure pre-activation of the acid with HATU before adding the amine.
Keep the reaction at 0°C for the first hour.
If ester formation is confirmed (by NMR shift of the
-O protons), switch to T3P (Propylphosphonic anhydride) in EtOAc/DMF. T3P is extremely selective for amines over alcohols.
Ticket #103: "The starting acid never dissolved."
Diagnosis: High lattice energy of the zwitterionic acid.
Resolution:
Do not heat to dissolve (promotes degradation).
Add LiCl (5 equiv) to the DMF. This disrupts hydrogen bond networks and increases solubility (pseudo-dilution effect).
Alternatively, use NMP (N-methylpyrrolidone) instead of DMF.
Module 3: Visualizing the Logic
The following diagram illustrates the critical decision pathways for synthesis and workup.
Caption: Figure 1. Synthesis workflow and troubleshooting logic. Green nodes indicate optimal path; Red indicates failure modes requiring intervention.
Module 4: Advanced Alternative (Aminocarbonylation)
If the carboxylic acid starting material is expensive or yields remain stubborn, use the Palladium-Catalyzed Aminocarbonylation route. This bypasses the acid entirely, using the 6-iodo precursor.
Reaction:
Catalyst:
(5 mol%) + dppf (10 mol%).
Base:
(2 equiv).
Solvent: DMF or Toluene at 80°C.
Advantage: Forms the amide bond directly from the halide, avoiding the solubility issues of the zwitterionic acid [1].
References
Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction.
Source: National Institutes of Health (PubMed) / MDPI
Context: Describes the Pd-catalyzed insertion of CO to form amides at the 6-position, avoiding the carboxylic acid solubility issues.
Amide Coupling Reagents: HATU vs. EDC.
Source: Organic Chemistry Portal / Bachem
Context: Comparative analysis of coupling efficiency for hindered or electron-deficient amines. Confirms HATU superiority for rapid kinetics in polar solvents.
Imidazo[1,2-a]pyridine Scaffold Properties & Solubility.
Source: PubChem / Pipzine Chemicals
Context: Physical property data confirming the low water solubility of the core acid and high polarity of the amide derivatives.
[6]
N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide stability and storage conditions
Welcome to the technical support center for N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical in...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction to N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide
N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide belongs to the imidazo[1,2-a]pyridine class of compounds, a scaffold that is prevalent in many pharmaceuticals due to its favorable biological activities and generally good metabolic stability.[1][2] However, like any specialized chemical, its stability is not absolute and is influenced by its functional groups: a hydrophilic N-(3-hydroxypropyl) side chain and a carboxamide linker attached to the core. Understanding the potential liabilities of these groups is key to proper handling and storage.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the recommended long-term storage conditions for solid N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide?
A1: For long-term stability of the solid compound, we recommend storage at -20°C in a tightly sealed container, protected from light and moisture. The imidazo[1,2-a]pyridine core can be susceptible to photodegradation, and the entire molecule is hygroscopic to some extent.[3] Storing it in a dark, dry, and cold environment will minimize the potential for degradation.
Q2: How should I store solutions of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide?
A2: Solutions are generally less stable than the solid form. For short-term storage (less than 24 hours), solutions can be kept at 2-8°C. For longer-term storage, we strongly advise preparing aliquots of freshly made solutions and storing them at -80°C . Avoid repeated freeze-thaw cycles, as this can accelerate degradation. The choice of solvent can also impact stability; for aqueous solutions, ensure the pH is near neutral.
Stability and Degradation
Q3: What are the primary degradation pathways for this compound?
A3: Based on the structure, the three primary potential degradation pathways are:
Hydrolysis: The carboxamide bond can be susceptible to hydrolysis under strong acidic or basic conditions, which would cleave the molecule into imidazo[1,2-a]pyridine-6-carboxylic acid and 3-aminopropan-1-ol.[4][5]
Oxidation: The primary alcohol on the N-(3-hydroxypropyl) side chain can be oxidized to an aldehyde and subsequently to a carboxylic acid in the presence of strong oxidizing agents.[6]
Photodegradation: Imidazopyridine derivatives have been shown to be sensitive to light, particularly in solution.[3] Exposure to UV or even ambient light over extended periods can lead to the formation of reactive oxygen species and subsequent degradation of the compound.
Q4: Is N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide sensitive to pH?
A4: Yes, extremes in pH should be avoided. Strongly acidic or basic conditions can catalyze the hydrolysis of the carboxamide linkage. For experiments in aqueous buffers, it is recommended to maintain a pH range of 6.0 to 7.5 to ensure the stability of the compound over the course of a typical assay.
Q5: I've noticed a change in the color of my solid compound. What could be the cause?
A5: A color change in the solid material, such as yellowing, can be an indicator of degradation. This is often due to slow oxidation or photodegradation from improper storage. If you observe a color change, it is advisable to re-qualify the material for purity before use.
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action
Inconsistent assay results or loss of compound activity.
Compound degradation in solution.
Prepare fresh solutions for each experiment. If using frozen aliquots, use a fresh aliquot for each experiment and avoid freeze-thaw cycles. Confirm the pH of your assay buffer is within the recommended range (6.0-7.5).
Appearance of unexpected peaks in chromatography (HPLC, LC-MS).
Degradation products are present.
Review storage conditions of both solid and solution forms. Protect from light and store at the recommended temperature. Consider performing a forced degradation study to identify potential degradants.
Poor solubility of the compound.
The compound may have degraded to a less soluble species.
Re-check the purity of the solid material. Ensure the correct solvent is being used for dissolution.
Precipitation of the compound in an aqueous buffer.
The pH of the buffer is outside the optimal range, affecting solubility.
Measure the pH of the buffer after the addition of the compound and adjust if necessary. Consider using a buffer with a higher buffering capacity.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Allow the solid N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide to equilibrate to room temperature before opening the vial to prevent condensation.
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
Add the appropriate volume of a suitable solvent (e.g., DMSO for a high concentration stock) to achieve the desired concentration.
Vortex or sonicate briefly until the solid is completely dissolved.
For long-term storage, dispense into single-use aliquots, seal tightly, and store at -80°C, protected from light.
A forced degradation study can help identify potential degradation products and establish the intrinsic stability of the compound.[4]
Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24-48 hours.
Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours.
Thermal Degradation: Store the solid compound at 60°C for one week.
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a defined period.
Analysis: Analyze the stressed samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) and compare them to an unstressed control sample.
Visualizing Potential Degradation
Caption: Potential degradation pathways for N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide.
Summary of Recommended Storage Conditions
Form
Temperature
Conditions
Duration
Solid
-20°C
Tightly sealed, protected from light and moisture.
Long-term
Solution
2-8°C
Protected from light.
Short-term (<24 hours)
Solution
-80°C
Single-use aliquots, protected from light.
Long-term
References
Baron, R. I., Biliuta, G., Macsim, A. M., Dinu, M. V., & Coseri, S. (2023). Chemistry of Hydroxypropyl Cellulose Oxidized by Two Selective Oxidants. Polymers, 15(19), 3930. [Link]
Onoue, S., Igarashi, N., Yamada, S., & Chan, H. K. (2008). In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist. Journal of pharmaceutical sciences, 97(6), 2133–2143. [Link]
Xiong, W., Wang, Y., Yang, X., & Liu, W. H. (2023). A mild two-step amide hydrolysis enabled by a photoresponsive auxiliary. Organic Letters, 25(17), 2948–2952. [Link]
de Souza, M. V. N., & de Almeida, M. V. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS omega, 6(35), 22695–22719. [Link]
Ross, A. A., & Van Vleet, T. R. (1993). The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Drug metabolism and disposition: the biological fate of chemicals, 21(5), 893–899. [Link]
Panda, J., Raiguru, B. P., Mishra, M., Mohapatra, S., & Nayak, S. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4), e202103987. [Link]
Hunt, I. (n.d.). Ch20 : Amide hydrolysis. University of Calgary. Retrieved from [Link]
Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]
Chemguide. (n.d.). Hydrolysing amides. Retrieved from [Link]
The Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis of amides and related compounds. [Link]
TEMPO oxidation of hydroxypropyl cellulose and liquid crystallinity of the derivatives. (2022). Carbohydrate Polymers, 280, 119042. [Link]
Hypha Discovery. (n.d.). Bioisosteres that influence metabolism. [Link]
Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (2022). Catalysts, 12(6), 596. [Link]
Cross-Linking of Oxidized Hydroxypropyl Cellulose in Paper: Influence of Molecular Weight and Polymer Distribution on Paper Wet Strength Development. (2023). Polymers, 15(6), 1363. [Link]
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
The Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. [Link]
Chemistry of Hydroxypropyl Cellulose Oxidized by Two Selective Oxidants. (2023). Polymers, 15(19), 3930. [Link]
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). Scientific Reports, 13(1), 22176. [Link]
Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. (2024). ChemRxiv. [Link]
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. (2023). International Journal of Molecular Sciences, 24(21), 15814. [Link]
Chemguide. (n.d.). Hydrolysing amides. Retrieved from [Link]
mechanism of amide hydrolysis. (2019, January 15). YouTube. [Link]
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). Journal of Medicinal Chemistry, 59(17), 7759–7789. [Link]
Chemistry of Hydroxypropyl Cellulose Oxidized by Two Selective Oxidants. (2023). Polymers, 15(19), 3930. [Link]
University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]
challenges in scaling up N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide production
Technical Guide: Scaling Up N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide Production Executive Summary This guide addresses the process chemistry challenges associated with scaling the production of N-(3-Hydrox...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Scaling Up N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide Production
Executive Summary
This guide addresses the process chemistry challenges associated with scaling the production of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide . This molecule serves as a critical scaffold in the development of kinase inhibitors (e.g., p38 MAP kinase pathways) and anti-infective agents.
Transitioning this synthesis from medicinal chemistry (milligram scale) to process development (kilogram scale) requires a paradigm shift: moving away from chromatographic purification and expensive coupling reagents (HATU/EDC) toward cost-effective, self-purifying crystallization systems.
Module 1: The Synthesis Strategy
The core challenge in this synthesis is the chemoselective amidation of imidazo[1,2-a]pyridine-6-carboxylic acid with 3-amino-1-propanol. The presence of a free hydroxyl group on the amine side chain introduces the risk of O-acylation (ester formation) versus the desired N-acylation (amide formation).
Route Selection: The "Green" Scale-Up Approach
While Thionyl Chloride (
) is the traditional cost-leader for activation, it generates HCl gas and corrosive byproducts that complicate the isolation of polar amino-alcohols.
Why: T3P exhibits low epimerization, high chemoselectivity for amines over alcohols, and generates water-soluble byproducts, eliminating the need for column chromatography.
Comparative Reagent Analysis
Feature
Method A: HATU/DMF (MedChem)
Method B: Acid Chloride () (Traditional Scale-up)
Method C: T3P®/EtOAc (Recommended)
Atom Economy
Poor (High MW byproducts)
Good
Excellent
Safety
Sensitizer risks
Corrosive / HCl Gas evolution
Non-explosive / Low toxicity
Chemoselectivity
High
Low (Risk of O-acylation)
High (Kinetic control)
Workup
DMF removal is difficult
Acid quench / Salt formation
Aqueous wash (Phase separation)
Module 2: Detailed Process Protocol (T3P Route)
Objective: Produce 100g of target amide with >98% purity.
Crystallization: Distill the organic layer to reduce volume (approx. 3-4 volumes). Cool to 0°C. If "oiling out" occurs, add Heptane or MTBE as an anti-solvent dropwise to induce nucleation.
Module 3: Visualization of Workflows
Figure 1: Reaction & Workup Logic
This diagram illustrates the critical decision points in the T3P synthesis route.
Caption: Kinetic control at the activation step ensures N-selectivity before thermodynamic equilibration.
Figure 2: Impurity Fate Mapping
Understanding where impurities go is vital for self-validating purification.
Caption: Fate mapping demonstrates how specific process steps target and remove key impurities.
Technical Support Center: Troubleshooting & FAQs
Q1: The reaction mixture turned into a thick gel/gum upon adding T3P. What happened?
Diagnosis: This is likely the "Oiling Out" phenomenon common with polar imidazopyridines in ethyl acetate.
Fix:
Increase the solvent volume (dilution) or switch to 2-MeTHF , which has better solubility for this scaffold than EtOAc.
Ensure your base (TEA/DIPEA) is added before the T3P. If T3P is added to the acid without base, it can form insoluble polymeric anhydrides.
Q2: I see a 10-15% impurity peak at RRT 1.10. Is this the bis-acylated product?
Diagnosis: It is most likely the O-acylated ester (where the hydroxyl group reacted instead of the amine) or the N,O-bis-acylated species.
Fix:
Temperature: Your addition temperature was likely too high. Keep it strictly <5°C.
Stoichiometry: Ensure you have a slight excess of amine (1.1–1.2 equiv). The amine is a better nucleophile; if it is depleted, the T3P-activated species will eventually react with the hydroxyl group.
Hydrolysis: If the ester has formed, treat the crude organic layer with 1M NaOH for 30 mins. The ester bond is much more labile than the amide bond and will hydrolyze back to the alcohol (the desired product) and acid, while the amide remains intact.
Q3: The product is not crystallizing after workup; it remains an oil.
Diagnosis: Residual solvent or impurities (like T3P-pyridine complexes) are preventing nucleation.
Fix:
Solvent Swap: Perform a solvent swap to Isopropyl Alcohol (IPA).
Seed: Obtain a pure seed crystal (even 1 mg helps) from a smaller batch.
Trituration: If it oils out, decant the solvent and triturature the oil with Methyl tert-butyl ether (MTBE) or Diethyl Ether to induce solidification.
Q4: Can I use Thionyl Chloride (
) instead to save money?
Answer: Yes, but with caveats.
You must convert the acid to the acid chloride first, then remove excess
via distillation (azeotrope with toluene).
The coupling with 3-amino-1-propanol must be done in the presence of a base scavenger (DIPEA) at -10°C.
Warning: The HCl byproduct can protonate the pyridine ring, making the product highly water-soluble, which complicates the extraction. You will need to carefully neutralize to pH 8-9 to extract the free base.
References
T3P® (Propylphosphonic Anhydride) in Peptide and Amide Synthesis.
Source: Common Organic Chemistry / Euticals.
Context: Validation of T3P for epimerization-prone and chemoselective couplings.
Scale-Up of Imidazo[1,2-a]pyridine Derivatives.
Source: National Institutes of Health (NIH) / PMC.
Context: General synthesis and biological relevance of the imidazo[1,2-a]pyridine scaffold.
Chemoselective Amidation of Amino-Alcohols.
Source: Organic Chemistry Portal.
Context: Methodologies for distinguishing between amino and hydroxyl nucleophiles in coupling reactions.
Green Solvent Selection (2-MeTHF vs. DMF).
Source: ACS Sustainable Chemistry & Engineering.
Context: 2-MeTHF allows for higher reaction concentrations and easier aqueous workups compared to DMF.
Technical Support Center: Enhancing the Bioavailability of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide
Welcome to the dedicated technical support center for N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the exp...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with optimizing the oral bioavailability of this promising compound. The imidazo[1,2-a]pyridine scaffold is a well-recognized framework in medicinal chemistry, featured in numerous therapeutic agents.[1][2] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers may have regarding the bioavailability of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide.
Q1: What are the likely primary factors limiting the oral bioavailability of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide?
A1: While specific data for this molecule is emerging, based on its structure and the general properties of imidazo[1,2-a]pyridine derivatives, the primary limiting factors are likely to be a combination of:
Aqueous Solubility: The fused heterocyclic ring system may contribute to low aqueous solubility. The presence of the polar N-(3-Hydroxypropyl) and carboxamide moieties may improve solubility compared to unsubstituted analogs, but it could still be a limiting factor.
Membrane Permeability: The molecule must passively diffuse across the gastrointestinal epithelium. Factors such as molecular size, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors will influence this.
First-Pass Metabolism: Imidazo[1,2-a]pyridine derivatives can be susceptible to metabolism in the liver and gut wall by cytochrome P450 (CYP) enzymes.[3] Potential metabolic sites on N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide could include the pyridine or imidazole ring and the hydroxypropyl side chain.
Efflux Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein 2 (MRP2), which actively pump drugs out of intestinal cells back into the lumen, reducing net absorption.[4]
Q2: What initial in vitro assays are recommended to assess the bioavailability liabilities of this compound?
A2: A tiered approach is recommended to efficiently identify the key bioavailability hurdles:
Kinetic and Thermodynamic Solubility Assays: Determine the solubility in simulated gastric fluid (SGF), simulated intestinal fluid (SIF), and phosphate-buffered saline (PBS) to understand its dissolution characteristics.
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay to quickly assess passive permeability.
Caco-2 Permeability Assay: This cell-based assay provides a more comprehensive picture of both passive permeability and the potential for active transport (efflux).
Liver Microsomal Stability Assay: This assay will determine the intrinsic metabolic stability of the compound in the presence of liver enzymes.
Q3: What are the first-line strategies to consider for enhancing the bioavailability of a poorly soluble imidazo[1,2-a]pyridine derivative?
A3: For compounds with solubility-limited bioavailability, several formulation strategies can be employed:
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, leading to a faster dissolution rate.[5]
Amorphous Solid Dispersions (ASDs): Dispersing the crystalline drug in a polymer matrix to create an amorphous form can significantly enhance its aqueous solubility and dissolution.[5]
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[5]
Salt Formation: If the molecule has a suitable ionizable group, forming a salt can improve its solubility and dissolution rate.[6]
Troubleshooting Guides
This section provides detailed guidance for specific experimental issues you may encounter.
Guide 1: Low and Variable Oral Exposure in Animal Studies
Problem: You have conducted a pharmacokinetic study in rodents and observed low and highly variable plasma concentrations of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide after oral administration.
Potential Causes & Troubleshooting Steps:
Potential Cause
Explanation
Troubleshooting/Investigative Steps
Poor Aqueous Solubility
The compound may not be dissolving sufficiently in the gastrointestinal fluids, leading to incomplete absorption.
1. Conduct solubility studies: Determine the kinetic and thermodynamic solubility in biorelevant media (SGF, FaSSIF, FeSSIF).2. Formulation development: Test different formulations such as a suspension in a wetting agent, a solution in a co-solvent system, or an amorphous solid dispersion.[5][6]
Low Permeability
The compound may have difficulty crossing the intestinal epithelium.
1. Perform a Caco-2 permeability assay: This will determine the apparent permeability coefficient (Papp) and the efflux ratio. An efflux ratio greater than 2 suggests the involvement of efflux transporters.[7]2. Structural modifications: If permeability is the primary issue, medicinal chemistry efforts could focus on optimizing lipophilicity (e.g., by modifying the hydroxypropyl side chain).[8]
High First-Pass Metabolism
The compound is being extensively metabolized in the gut wall or liver before reaching systemic circulation.
1. Conduct a liver microsomal stability assay: This will provide an in vitro measure of metabolic stability.2. Metabolite identification studies: Incubate the compound with liver microsomes or hepatocytes and analyze for metabolites using LC-MS/MS. This can help identify metabolic "hotspots" on the molecule.
Efflux Transporter Activity
The compound is being actively transported out of the intestinal cells.
1. Caco-2 assay with inhibitors: Perform the Caco-2 permeability assay in the presence of known inhibitors of P-gp (e.g., verapamil) or MRP2. A significant increase in the absorptive transport (A to B) in the presence of an inhibitor confirms that the compound is a substrate for that transporter.
Guide 2: Inconsistent Results in Caco-2 Permeability Assays
Problem: You are observing high variability in the apparent permeability (Papp) values and efflux ratios for N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide across different experiments.
Potential Causes & Troubleshooting Steps:
Potential Cause
Explanation
Troubleshooting/Investigative Steps
Inconsistent Caco-2 Monolayer Integrity
The Caco-2 cell monolayers are not forming tight junctions consistently, leading to leaky membranes and artificially high permeability values.
1. Monitor Transepithelial Electrical Resistance (TEER): Measure TEER values before and after each experiment. Only use monolayers with TEER values within your established acceptable range.2. Lucifer Yellow Permeability: Include a Lucifer Yellow permeability test as a marker for paracellular transport. High Lucifer Yellow permeability indicates a compromised monolayer.
Compound Cytotoxicity
At the concentrations being tested, the compound may be toxic to the Caco-2 cells, damaging the monolayer integrity.
1. Perform a cytotoxicity assay: Use an MTT or LDH assay to determine the non-toxic concentration range of your compound on Caco-2 cells.2. Test at lower concentrations: Conduct the permeability assay at concentrations well below the cytotoxic threshold.
Low Compound Recovery
The compound may be binding to the plastic of the assay plates or degrading in the assay buffer.
1. Perform a mass balance study: Quantify the amount of compound in the apical and basolateral chambers, as well as the amount remaining in the cell monolayer at the end of the experiment.2. Use low-binding plates: Consider using polypropylene or other low-protein-binding plates.3. Assess stability: Incubate the compound in the assay buffer under the experimental conditions and measure its concentration over time to check for degradation.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol outlines the steps for assessing the bidirectional permeability of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide across Caco-2 cell monolayers.
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide stock solution (e.g., 10 mM in DMSO)
Lucifer Yellow solution
TEER meter
LC-MS/MS system for quantification
Methodology:
Cell Seeding and Culture:
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 60,000 cells/cm².
Culture the cells for 21-25 days, changing the medium every 2-3 days, until a differentiated monolayer is formed.
Monolayer Integrity Check:
Measure the TEER of each well. Values should be >250 Ω·cm².
Perform a Lucifer Yellow permeability test on representative wells to confirm low paracellular flux.
Permeability Experiment:
Wash the monolayers twice with pre-warmed HBSS.
Apical to Basolateral (A→B) Transport: Add the test compound (e.g., 10 µM final concentration, with final DMSO concentration ≤ 0.5%) to the apical chamber. Add fresh HBSS to the basolateral chamber.
Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral chamber and fresh HBSS to the apical chamber.
Incubate the plates at 37°C with gentle shaking.
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
At the end of the experiment, collect samples from the donor chamber.
Sample Analysis:
Quantify the concentration of the compound in all samples using a validated LC-MS/MS method.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Calculate the efflux ratio:
Efflux Ratio = Papp (B→A) / Papp (A→B)
Protocol 2: Liver Microsomal Stability Assay
This protocol determines the in vitro metabolic stability of the compound.
Materials:
Pooled human or rodent liver microsomes
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Positive control compounds (e.g., a rapidly metabolized and a slowly metabolized compound)
Acetonitrile with an internal standard for quenching the reaction
LC-MS/MS system
Methodology:
Incubation Mixture Preparation:
Prepare a master mix containing liver microsomes (e.g., 0.5 mg/mL final concentration) in phosphate buffer.
Pre-incubate the master mix at 37°C for 5 minutes.
Reaction Initiation:
Add the test compound (e.g., 1 µM final concentration) to the pre-warmed microsome mixture.
Initiate the metabolic reaction by adding the NADPH regenerating system.
Time-Course Incubation:
Incubate the reaction mixture at 37°C.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench it by adding it to cold acetonitrile containing an internal standard.
Sample Processing and Analysis:
Centrifuge the quenched samples to precipitate the proteins.
Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.
Data Analysis:
Plot the natural logarithm of the percentage of the compound remaining versus time.
Determine the elimination rate constant (k) from the slope of the linear portion of the curve.
Calculate the in vitro half-life (t½):
t½ (min) = 0.693 / k
Experimental Workflow for Bioavailability Assessment
Caption: A typical workflow for assessing and enhancing the oral bioavailability of a new chemical entity.
Decision Tree for Troubleshooting Low Oral Bioavailability
Caption: A decision tree to guide the troubleshooting process for low oral bioavailability.
References
Vertex AI Search. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed Central.
Vertex AI Search. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega.
Vertex AI Search. (n.d.). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PubMed Central.
Vertex AI Search. (n.d.). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction - PMC - NIH.
Vertex AI Search. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - ResearchGate.
Vertex AI Search. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing.
Vertex AI Search. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI.
Vertex AI Search. (n.d.). Carcinogenicity of the N-hydroxy derivative of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, 2-amino-3, 8-dimethyl-imidazo[4,5-f]quinoxaline and 3, 2'-dimethyl-4-aminobiphenyl in the rat - PubMed.
Vertex AI Search. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PubMed Central.
Vertex AI Search. (n.d.). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC - NIH.
Vertex AI Search. (n.d.). The Biochemical Pathways of Nicotinamide-Derived Pyridones - PMC - NIH.
Vertex AI Search. (n.d.). Strategies to improve oral bioavailability - ResearchGate.
Vertex AI Search. (n.d.). How to improve the bioavailability of a drug? - Patsnap Synapse.
Vertex AI Search. (n.d.). Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure - PubMed Central.
Vertex AI Search. (n.d.). Tackling Bioavailability Challenges for the Next Generation of Small Molecules - Catalent.
Vertex AI Search. (n.d.). Understanding Bioavailability: Maximizing the Potential of Medications and Nutrients.
Vertex AI Search. (n.d.). Solid Form Strategies for Increasing Oral Bioavailability - Drug Hunter.
Vertex AI Search. (n.d.). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC - PubMed Central.
Vertex AI Search. (n.d.). Eli Lilly, BioAge chase NLRP3 inhibitors with 'pipeline in a pill' potential | PharmaVoice.
Vertex AI Search. (n.d.). Increased bioavailability of the food-derived carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in MRP2-deficient rats - PubMed.
Ticket ID: #IMP-6-CARB-001
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Severity: Critical (Data Integrity Risk)
Executive Summary: The "Invisible" Variables
You are likely reading this because your IC50 values are shifting by orders of magnitude, or your LC-MS purity looks fine while your biological data is noisy.
The molecule N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide presents a deceptive physicochemical profile. It combines a rigid, flat, lipophilic core (imidazo[1,2-a]pyridine) with a flexible, polar tail (hydroxypropyl). This duality creates a "Goldilocks zone" for solubility that is easily disrupted by environmental factors.
Poor reproducibility in this scaffold is rarely due to bad synthesis; it is almost always due to physical instability (aggregation) or stock solution degradation driven by the hygroscopic nature of the side chain.
Part 1: The Troubleshooting Matrix (Start Here)
Before altering your assay, diagnose the root cause using this logic flow.
Figure 1: Diagnostic decision tree for isolating physical vs. chemical reproducibility factors.
Part 2: Solid State & Stock Management
Q: Why does my compound precipitate in DMSO after freeze-thaw cycles?
A: This is a classic "kinetic vs. thermodynamic" solubility trap.
The 3-hydroxypropyl group makes the solid hygroscopic. When you open a cold vial of DMSO stock, it condenses atmospheric moisture.
The Mechanism: DMSO is hygroscopic.[1] As water content in DMSO rises above 1-2%, the solubility of the lipophilic imidazo[1,2-a]pyridine core drops exponentially.
The Polymorph Factor: The initial dissolution might be a metastable amorphous form. Over time (and freeze-thaw cycles), the compound re-organizes into a thermodynamic crystal hydrate which is insoluble in wet DMSO.
Protocol: The "Dry Stock" System
Dessication: Store solid material in a desiccator with P₂O₅ or active silica gel.
Single-Use Aliquots: Do not freeze-thaw the main stock. Aliquot into single-use vials (e.g., 20 µL) immediately after initial dissolution.
Visual Check: Before use, hold the vial against a light source. Any "swirling" or birefringence indicates micro-precipitation.
Remediation: If precipitation occurs, sonication alone is insufficient. Heat to 40°C for 10 minutes, then vortex.
Part 3: Solution Chemistry & pH Dependence
Q: My IC50 shifts depending on the buffer I use. Is the compound binding to the plastic?
A: It is likely precipitating, not binding.
The imidazo[1,2-a]pyridine ring contains a bridgehead nitrogen (N4) which is non-basic, but the N1 nitrogen is basic with a pKa typically around 5.0–6.0 [1].
At pH 4-5: The molecule is protonated (cationic) and highly soluble.
At pH 7.4 (Physiological): The molecule is neutral. If your concentration exceeds the intrinsic solubility (often <10 µM for this scaffold), it crashes out "silently" as colloidal aggregates. These aggregates cause false positives in enzymatic assays (non-specific inhibition) or false negatives in cell assays (low bioavailability).
Data Table: Solubility vs. pH Profile (Simulated Representative Data)
Parameter
Condition
Solubility Status
Risk Level
Stock
100% DMSO (Dry)
> 50 mM
Low
Stock
100% DMSO (Wet)
~ 10 mM
High (Precipitation)
Assay
pH 4.0 (Acetate)
High (Protonated)
Low
Assay
pH 7.4 (PBS)
Low (Neutral)
Critical
Dilution
Direct DMSO -> Buffer
Shock Precipitation
Critical
Protocol: The Intermediate Dilution Step
Do not pipette 100% DMSO stock directly into aqueous buffer. This causes local regions of high concentration/low solubility ("shock precipitation").
Step 1: Dilute 10 mM DMSO stock into a "transition solvent" (e.g., 50% DMSO/Water or PEG-400).
Step 2: Add this intermediate solution to your assay buffer.
Part 4: Chemical Stability & Impurities
Q: I see a small impurity growing over time. Is the amide hydrolyzing?
A: Amide hydrolysis at the 6-position is slow and unlikely under standard storage. Look for Oxidation or Metal Contamination .
Alcohol Oxidation: The 3-hydroxypropyl group is a primary alcohol. In the presence of trace metals (leftover from synthesis) and air, this can oxidize to the aldehyde or carboxylic acid.
Diagnostic: Check LC-MS for M-2 (Aldehyde) or M+14 (Acid).
Metal Scavenging: Synthesis of the 6-carboxamide often involves Palladium (Pd) carbonylation or coupling [2]. The imidazo[1,2-a]pyridine nitrogen can chelate residual Pd, carrying it into your biological assay.
Impact: Pd is cytotoxic and can inhibit kinases independently of your drug.
Protocol: Purity Validation
Resin Treatment: Treat your stock with a metal scavenger resin (e.g., QuadraPure™ TU) if you suspect metal contamination.
Inert Storage: Store under Argon/Nitrogen to prevent alcohol oxidation.
Part 5: Mechanistic Visualization
The following diagram illustrates the structural vulnerabilities of the molecule affecting reproducibility.
Figure 2: Structural Activity Relationship (SAR) map highlighting regions responsible for physicochemical instability.
References
Goes, A. et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. National Institutes of Health (NIH).
Hajós, G. et al. (2013). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. National Institutes of Health (NIH).
Di Mino, C. et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. Journal of Physical Chemistry B.
Ziath Ltd. (2022). The Effects of Water on DMSO and Effective Hydration Measurement.
method refinement for N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide quantification in biological samples
Executive Summary You are likely encountering difficulties quantifying N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide due to its physicochemical duality. The imidazo[1,2-a]pyridine core imparts basicity (pKa ~6....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
You are likely encountering difficulties quantifying N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide due to its physicochemical duality. The imidazo[1,2-a]pyridine core imparts basicity (pKa ~6.8), while the N-(3-hydroxypropyl) tail adds significant polarity.
Standard generic methods (protein precipitation followed by C18 acidic chromatography) often fail here, resulting in peak tailing (silanol interactions), matrix suppression (co-elution with phospholipids), and poor retention . This guide moves beyond "standard practice" to "optimized chemistry," focusing on Mixed-Mode Cation Exchange (MCX) and pH-modified chromatography.
Part 1: Sample Preparation Refinement
Q: My recovery is inconsistent using Protein Precipitation (PPT) with acetonitrile. Why is this happening?
A: PPT is a "dirty" cleanup. It removes proteins but leaves behind phospholipids (PLs), which are the primary cause of ion suppression in LC-MS/MS.[1][2] Because your analyte is polar (LogP < 1.0), it likely co-elutes with the void volume or early-eluting phospholipids (lysophospholipids) in a standard Reverse Phase (RP) run.
The Fix: Switch to Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) .
Because your molecule has a basic nitrogen in the imidazopyridine ring, we can "lock" it onto the sorbent using charge, wash away the interferences with harsh solvents, and then elute.
Lock : The positively charged analyte binds to the negatively charged sulfonate groups on the MCX sorbent.
4. Wash 1
0.1% Formic Acid (aq)
Removes proteins and salts. Analyte stays locked.
5. Wash 2
100% Methanol
Critical Step : Removes neutral lipids and hydrophobic interferences. Analyte stays locked due to ionic bond.
6. Elute
5% Ammonium Hydroxide in Methanol
Release : High pH deprotonates the analyte (neutralizes it), breaking the ionic bond.
Visualizing the Separation Logic:
Figure 1: Mixed-Mode Cation Exchange (MCX) logic. By utilizing the basicity of the imidazo[1,2-a]pyridine core, we achieve orthogonality—separating based on charge, not just polarity.
Part 2: Chromatographic Troubleshooting
Q: I am seeing severe peak tailing on my C18 column. Is the column dead?
A: Likely not. The tailing is caused by secondary interactions between the positively charged nitrogen on the imidazo ring and residual silanols (Si-OH) on the silica surface of your column.
The Fix: You have two robust options.
Option A: High pH Reverse Phase (Recommended)
Instead of using Formic Acid (pH 2.7), use 10mM Ammonium Bicarbonate (pH 10) in your aqueous mobile phase.
Why? At pH 10, the imidazopyridine (pKa ~6.8) is fully deprotonated (neutral). Neutral molecules interact only with the C18 ligands, eliminating silanol repulsion/attraction.
Bonus: The neutral molecule is more hydrophobic, increasing retention and moving the peak away from the solvent front.
Column Requirement: You must use a high-pH stable column (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH).
Option B: Charged Surface Hybrid (CSH) Technology
If you must stay at acidic pH, switch to a column with a positively charged surface (e.g., Waters CSH C18). The positive surface charge repels the protonated base, preventing it from "sticking" to silanols, resulting in sharp peaks.
Summary of Chromatographic Conditions
Parameter
Standard (Problematic)
Refined (Recommended)
Column
Standard C18 (3µm)
BEH C18 (1.7µm) or CSH C18
Mobile Phase A
0.1% Formic Acid
10mM Ammonium Bicarbonate (pH 10)
Mobile Phase B
Acetonitrile
Methanol/Acetonitrile (1:1)
Retention
Weak (k' < 1)
Strong (k' > 5)
Peak Shape
Tailing Factor > 1.5
Symmetrical (Tf ~ 1.0-1.1)
Part 3: Mass Spectrometry & Quantification
Q: My signal intensity drops significantly after 50 injections. What is "Ion Suppression"?
A: This is classic matrix effect accumulation. Even if you don't see a peak, phospholipids may be building up on the column and eluting erratically, suppressing the ionization of your analyte in the source.
Diagnostic Experiment: Post-Column Infusion
Infuse a constant stream of your analyte (neat standard) into the MS source via a tee-junction.
Inject a "blank" extracted plasma sample via the LC.
Monitor the baseline. If you see a "dip" in the baseline at the retention time of your analyte, you have suppression.
The Fix:
Divert Valve: Direct the first 1.0 minute of flow (containing salts) and the wash phase (containing late-eluting lipids) to waste, not the MS source.
Internal Standard (IS): You must use a stable isotope-labeled IS (e.g., N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide-d6 ). An analog IS will not compensate for matrix effects perfectly because it does not co-elute exactly with the analyte.
Troubleshooting Logic Tree
Figure 2: Decision matrix for diagnosing sensitivity loss. Differentiating between suppression (matrix) and extraction loss is critical.
Part 4: Regulatory Validation (FDA/EMA)
According to the FDA Bioanalytical Method Validation Guidance (2018) , you must validate the following specific to this method refinement:
Selectivity: Analyze blank plasma from at least 6 individual sources (including lipemic and hemolyzed) to ensure no interference at the retention time of the analyte or IS [1].
Matrix Effect (ME): Calculate the Matrix Factor (MF).
An MF < 1.0 indicates suppression; > 1.0 indicates enhancement. The IS-normalized MF should have a CV < 15%.
Carryover: Due to the amide and hydroxy groups, this molecule can be "sticky" on metallic surfaces. Ensure the blank following the ULOQ (Upper Limit of Quantification) is < 20% of the LLOQ signal.
Tip: Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) to dissolve residues.
References
U.S. Food and Drug Administration (FDA). (2018).[3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. [Link]
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
PubChem. (2025).[4] Imidazo[1,2-a]pyridine-6-carboxamide Compound Summary. Retrieved from [Link]
strategies to improve the selectivity of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide
Technical Support Center: Lead Optimization & Selectivity Guide Subject: Selectivity Optimization of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide Case ID: IP-6-SAR-OPT-001 Assigned Specialist: Senior Applicati...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Lead Optimization & Selectivity GuideSubject: Selectivity Optimization of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide
Case ID: IP-6-SAR-OPT-001
Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Executive Summary & Diagnostic Framework
User Scenario: You are observing potent activity with N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide (referred to herein as Compound A ), but are encountering "off-target" hits. Depending on your therapeutic area, these likely involve human kinases (e.g., p38 MAPK, PI3K) or mitochondrial complexes (if targeting bacterial QcrB).
The Core Issue: The imidazo[1,2-a]pyridine scaffold is a "privileged structure," meaning it binds promiscuously to many ATP-binding pockets. Furthermore, the N-(3-hydroxypropyl) tail is a flexible, linear hydrophilic chain. While this improves solubility, it lacks the steric constraint required to discriminate between the specific hydrophobic clefts of your target and homologous proteins.
This guide provides a troubleshooting workflow to chemically and experimentally "tune" this molecule for higher selectivity.
Troubleshooting Guide: Phase I - Validation (Is the Selectivity Issue Real?)
Before initiating chemical synthesis, rule out experimental artifacts common to this scaffold.
Q1: My IC50 curves are steep, and selectivity seems to vanish at high concentrations. Is this specific binding?
Diagnosis: You may be seeing Pan-Assay Interference (PAINS) driven by colloidal aggregation. Imidazo[1,2-a]pyridines with amide tails can self-assemble in aqueous media, inhibiting enzymes non-specifically by sequestration.
Protocol: The Detergent Challenge
Control: Run your standard enzymatic assay.
Test: Repeat the assay adding 0.01% Triton X-100 or 0.005% Tween-80 .
Analysis:
Result A: IC50 remains stable. -> Valid Binding. Proceed to chemical optimization.
Result B: IC50 shifts significantly (>10-fold) or inhibition disappears. -> Artifact. The compound is an aggregator.
Q2: I see activity against both my target and a structurally unrelated kinase. Why?
Diagnosis: The C3 position of the imidazo[1,2-a]pyridine core is highly nucleophilic and prone to metabolic oxidation or non-specific hydrophobic interactions. If unsubstituted, it acts as a "generic" anchor.
Action: Check if the C3 position is empty (H-atom). Unsubstituted C3 positions in this scaffold are major drivers of promiscuity.
Strategic Optimization: Phase II - Chemical Modification (SAR)
To improve selectivity, we must rigidify the "floppy" 3-hydroxypropyl tail and electronically tune the core.
Strategy A: Rigidification of the N-Substituent (The Tail)
The linear 3-hydroxypropyl chain allows the terminal -OH to sample a large conformational space, potentially H-bonding with off-target residues.
Recommendation: Constrain the entropy of the tail.
Tactic 1 (Gem-Dimethyl Effect): Replace the propyl chain with a 2,2-dimethyl-3-hydroxypropyl group. The steric bulk restricts rotation, forcing the tail into a specific vector that may fit your target but clash with the off-target.
Tactic 2 (Cyclization): Incorporate the propyl chain into a ring. Switch from N-(3-hydroxypropyl) to N-(3-hydroxypiperidin-1-yl) or a 3-hydroxyazetidine linkage.
Modification
Rationale
Expected Outcome
Current: -(CH₂)₃-OH
High entropy; non-specific H-bond donor.
Low Selectivity / High Solubility
Gem-Dimethyl: -CH₂-C(Me)₂-CH₂OH
Restricted rotation (Thorpe-Ingold).
Improved Selectivity (Steric Clash)
Cyclic: 4-hydroxypiperidine
Fixed vector; defined exit angle.
Maximized Selectivity (Shape Complementarity)
Strategy B: Core Electronic Tuning (The Scaffold)
The electron density of the bridgehead nitrogen (N4) and the pyridine nitrogen controls hydrogen bond acceptance in the binding pocket.
Recommendation: Introduce a substituent at the C3 position .
Halogenation (Cl/Br): Adds a hydrophobic handle and reduces the basicity of the ring nitrogens.
Formylation (-CHO): Often used in Q203-like analogs to create a specific hydrogen bond network unique to the target (e.g., M. tuberculosis QcrB).
Experimental Workflow & Decision Logic
The following diagram illustrates the decision matrix for optimizing Compound A.
Figure 1: Decision tree for validating and optimizing imidazo[1,2-a]pyridine leads.
Key Protocols & Data Analysis
Protocol: Selectivity Index (SI) Determination
To quantify improvement, you must generate a Selectivity Index.
Target Assay: Determine IC50 against primary target (e.g., QcrB or Kinase A).
Counter-Screen: Determine IC50 against the nearest homolog (e.g., Mitochondrial Complex III or Kinase B) and a cytotoxicity panel (HepG2 or Vero cells).
If you choose Path B (Core Tuning) , the C3 position is susceptible to electrophilic aromatic substitution.
Reaction: To install a halogen at C3 (to block metabolism and tune selectivity), treat Compound A with N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) in acetonitrile at room temperature.
Why: This reaction is highly regioselective for C3 and preserves the C6-carboxamide.
References & Authoritative Sources
Kang, S., et al. (2014). "Lead optimization of a novel series of imidazo[1,2-a]pyridine amides leading to a clinical candidate (Q203) as a multi- and extensively-drug-resistant anti-tuberculosis agent."[2] Journal of Medicinal Chemistry. Link
Relevance: Establishes the SAR for the 6-carboxamide imidazo[1,2-a]pyridine scaffold and the importance of the amide linker for selectivity.
Goelde, M., et al. (2022). "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." RSC Advances. Link
Relevance: Comprehensive review of the biological activity profiles and off-target liabilities of this scaffold.
Bagdi, A.K., et al. (2020). "Synthesis and site selective C–H functionalization of imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry. Link
Relevance: Provides the synthetic methodologies required to modify the C3 and C6 positions as described in the "Core Tuning" section.
Pethe, K., et al. (2013). "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis." Nature Medicine. Link
Relevance: Highlights the specific binding mode of imidazo[1,2-a]pyridine amides to the cytochrome bc1 complex, crucial for understanding selectivity vs. human mitochondria.
Technical Comparative Guide: N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide vs. Clinical PI3K Inhibitors
This guide serves as a technical comparative analysis of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide —a representative lead scaffold in the development of ATP-competitive PI3K inhibitors—against clinically es...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical comparative analysis of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide —a representative lead scaffold in the development of ATP-competitive PI3K inhibitors—against clinically established alternatives.[1]
This document is structured for researchers requiring deep mechanistic insights, structural activity relationship (SAR) context, and validated experimental protocols.
[1]
Executive Summary & Compound Profile
N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide (referred to herein as IP-6C-3HP ) represents a specific class of "scaffold-morphed" inhibitors designed to target the ATP-binding pocket of Phosphoinositide 3-kinases (PI3K).[1]
Unlike first-generation inhibitors (e.g., Wortmannin) which were irreversible and unstable, or early clinical candidates (e.g., Idelalisib) which utilized quinazolinone cores, the Imidazo[1,2-a]pyridine core offers a distinct flat aromatic system that mimics the adenine ring of ATP.[1] The specific N-(3-hydroxypropyl) substitution at the 6-carboxamide position is a medicinal chemistry strategy to enhance aqueous solubility and establish hydrogen-bonding interactions within the solvent-exposed regions of the kinase domain.[1]
Key Feature: The 6-carboxamide directs the substituent towards the affinity pocket or solvent front, while the 3-hydroxypropyl tail improves physicochemical properties (LogD reduction).[1]
Primary Application: Lead optimization probe for PI3K
/ inhibition; structural analog to clinical candidates like HS-173 and Copanlisib .[1]
Mechanistic Comparison: IP-6C-3HP vs. Clinical Standards
The following analysis contrasts IP-6C-3HP with FDA-approved PI3K inhibitors. The primary differentiator is the scaffold geometry and solubility profile .[1]
Comparative Performance Matrix
Feature
IP-6C-3HP (Probe)
Idelalisib (Zydelig)
Alpelisib (Piqray)
Copanlisib (Aliqopa)
Core Structure
Imidazo[1,2-a]pyridine
Quinazolinone-purine
Aminothiazole
Imidazo[1,2-c]quinazoline
Target Selectivity
Pan-PI3K / Isoform-tunable*
PI3K Selective
PI3K Selective
Pan-PI3K (/ dominant)
Binding Mode
ATP-Competitive (Reversible)
ATP-Competitive
ATP-Competitive
ATP-Competitive
Solubility
High (Hydrophilic Tail)
Low to Moderate
Moderate
Moderate (IV formulation)
Metabolic Stability
Moderate (Alcohol oxidation risk)
High (CYP3A4 substrate)
High
Moderate
Primary Utility
SAR Tool / Lead Gen
Hematologic Cancers
Breast Cancer (HR+)
Follicular Lymphoma
*Note: The selectivity of IP-6C-3HP is highly dependent on the substituent at the 3-position of the imidazopyridine ring.[1] The 6-carboxamide core itself permits broad class I PI3K binding.[1]
Structural Activity Relationship (SAR) Insights
The Hinge Region: The N1 nitrogen of the imidazo[1,2-a]pyridine core typically accepts a hydrogen bond from the backbone amine of Val851 (in PI3K
Solubility vs. Permeability: The 3-hydroxypropyl group lowers the cLogP compared to purely hydrophobic inhibitors (like Wortmannin).[1] This reduces non-specific binding in cellular assays but may increase clearance via oxidation to the corresponding carboxylic acid.[1]
Comparison to Copanlisib: Copanlisib shares the "Imidazo" heritage but fused to a quinazoline.[1] IP-6C-3HP is a "fragment-like" precursor that offers lower molecular weight (
Da), making it an ideal starting point for fragment-based drug design (FBDD).[1]
Signaling Pathway & Mechanism of Action[1][9]
The diagram below illustrates the intervention point of IP-6C-3HP within the PI3K/Akt/mTOR pathway.[1] Unlike allosteric inhibitors, IP-6C-3HP competes directly with ATP at the p110 catalytic subunit.[1]
Figure 1: Mechanism of Action.[1][2][7][8][9][10] IP-6C-3HP binds the ATP pocket of the PI3K p110 subunit, preventing the conversion of PIP2 to PIP3 and silencing downstream Akt/mTOR signaling.[1]
Validated Experimental Protocols
Experiment A: In Vitro Kinase Assay (ADP-Glo™)
Objective: Determine the IC50 of IP-6C-3HP against recombinant PI3K
Quantification: Calculate ratio of pAkt/Total Akt.
Expected Result: Dose-dependent reduction of pAkt signal.[1] If signal persists at 10
M, check compound stability or cell permeability.[1]
Synthesis & Chemical Space Visualization[1]
The synthesis of IP-6C-3HP typically follows a convergent route. Understanding this allows for rapid derivatization (e.g., changing the hydroxypropyl tail to a morpholine for better metabolic stability).[1]
Figure 2: Synthetic Route. The modular synthesis allows late-stage introduction of the solubilizing 3-hydroxypropyl tail via amide coupling.[1]
Expert Commentary & Pitfalls
1. Solubility Artifacts:
While the 3-hydroxypropyl tail improves solubility, it can act as a "false positive" generator in biochemical assays if the compound aggregates.[1] Always include 0.01% Triton X-100 in your kinase buffer to prevent promiscuous inhibition by aggregates.[1]
2. Isoform Selectivity:
The "Imidazo[1,2-a]pyridine-6-carboxamide" core is generally Pan-PI3K .[1] To achieve isoform selectivity (e.g., sparing PI3K
to avoid insulin resistance issues), substituents at the C3 position are critical.[1] If your IP-6C-3HP lacks a bulky C3 substituent, expect broad-spectrum inhibition.[1]
3. Metabolic Liability:
The primary alcohol on the propyl chain is a "soft spot" for oxidation by Alcohol Dehydrogenase (ADH) or CYP450s, potentially converting the inhibitor into a carboxylic acid metabolite (which may be impermeable).[1] For in vivo studies, consider capping the alcohol (e.g., methoxy) or using a conformational constraint (e.g., hydroxy-cyclohexyl).[1]
References
Imidazo[1,2-a]pyridines as PI3K Inhibitors
Title: Discovery of imidazo[1,2-a]pyridine inhibitors of pan-PI3 kinases.[1][2][7][8]
A Comparative Guide to the Target Validation of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide
This guide provides a comprehensive framework for the therapeutic target validation of a novel kinase inhibitor, N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide. It is designed for researchers, scientists, and dr...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for the therapeutic target validation of a novel kinase inhibitor, N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide. It is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of methodologies and alternative therapeutic strategies. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and self-validating approach to drug discovery.
Introduction: From Hit to Validated Target
The journey of a new drug from a laboratory "hit" to a clinical candidate is contingent on a crucial process: therapeutic target validation.[1][2][3] This process rigorously confirms that modulating a specific biological target (typically a protein) with a compound will produce a desired therapeutic effect.[2][3][4] Failing to adequately validate a target is a primary reason for the high attrition rates in later-stage clinical trials.[3]
This guide focuses on a promising compound from the imidazo[1,2-a]pyridine scaffold, N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide . The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, known for its diverse biological activities, including anticancer, anti-inflammatory, and antituberculosis properties.[5][6][7] Many compounds from this class function as potent kinase inhibitors.[8][9]
For this guide, we will proceed with a realistic scenario: N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide (hereafter referred to as "Cmpd-X" ) has been identified in a high-throughput screen as a potent inhibitor of Target Kinase X (TKX) , a hypothetical serine/threonine kinase implicated in an aggressive form of cancer. Our objective is to construct a robust validation strategy to answer the critical question: Is TKX a viable therapeutic target, and is Cmpd-X the right molecule to engage it?
Part 1: Initial Characterization and Target Hypothesis
The initial screening data suggests that Cmpd-X inhibits TKX with a low nanomolar IC50 in biochemical assays. TKX is a key node in a signaling pathway that promotes tumor cell proliferation and survival.
The TKX Signaling Pathway
TKX is activated by an upstream growth factor receptor (GFR) and, upon activation, phosphorylates a downstream transcription factor (TF), leading to the expression of pro-survival genes. Aberrant activation of this pathway is a hallmark of the target cancer.
Caption: The hypothetical TKX signaling pathway.
Part 2: A Rigorous Workflow for Target Validation
To build confidence in the TKX-Cmpd-X hypothesis, we must move from biochemical assays to a cellular context. The following experiments are designed to answer three fundamental questions:
Does Cmpd-X engage TKX inside living cells?
Is the cellular activity of Cmpd-X dependent on TKX?
Is Cmpd-X selective for TKX?
Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
Causality: A compound's activity in a cell-free biochemical assay does not guarantee it can reach and bind its target in the complex environment of a living cell. CETSA is a powerful biophysical method that directly confirms target engagement in intact cells.[10][11][12][13] The principle is that ligand binding increases a protein's thermal stability, protecting it from heat-induced denaturation.[11][13]
Cell Plating: Plate cancer cells known to express TKX in 384-well plates.
Compound Incubation: Treat cells with a dose-response of Cmpd-X (e.g., 0.1 nM to 10 µM) and a vehicle control for 2 hours at 37°C.[10]
Thermal Challenge: Apply a heat shock using a PCR machine for 3 minutes at a pre-determined optimal melting temperature for TKX (e.g., 52°C).[10][14] A control plate is kept at 37°C.
Cell Lysis: Lyse the cells to release proteins.
Detection: Transfer lysate to a detection plate. Quantify the amount of soluble (non-denatured) TKX remaining using an antibody-based method like AlphaScreen® or ELISA.[10]
Analysis: Plot the amount of soluble TKX as a function of Cmpd-X concentration. A positive result is a dose-dependent increase in soluble TKX at the challenging temperature, indicating stabilization.
Causality: To prove that the anti-proliferative effect of Cmpd-X is mediated through TKX, we can use genetic tools to remove the target. If the compound's effect is diminished or abolished in cells lacking the target, it provides strong evidence for on-target activity. CRISPR/Cas9 gene editing is a precise tool for creating knockout cell lines for this purpose.[15][16][17][18][19]
Caption: Workflow for CRISPR-based target validation.
gRNA Design & Cloning: Design and clone two independent guide RNAs (gRNAs) targeting early exons of the TKX gene into a Cas9-expressing vector.
Transfection & Selection: Transfect the cancer cell line with the CRISPR plasmids.
Clonal Isolation: Isolate single-cell clones and expand them.
Knockout Validation: Screen clones for the absence of TKX protein expression via Western Blot and confirm genomic edits by sequencing.
Phenotypic Assay: Treat both wild-type (WT) and validated TKX-knockout (KO) cells with a dose-response of Cmpd-X.
Endpoint Measurement: After 72 hours, measure cell viability (e.g., using CellTiter-Glo®) and phosphorylation of the downstream substrate TF via Western Blot.
Hypothetical Data Summary:
Cell Line
Treatment
p-TF Level (% of Vehicle)
Cell Viability GI50 (nM)
Wild-Type (WT)
Vehicle
100%
-
Wild-Type (WT)
Cmpd-X (100 nM)
15%
50
TKX-KO
Vehicle
< 5%
Not Applicable (Resistant)
TKX-KO
Cmpd-X (100 nM)
< 5%
> 10,000
Interpretation: The potent effect of Cmpd-X on p-TF levels and cell viability is lost in cells lacking TKX, strongly linking its mechanism of action to the intended target.
Assessing Selectivity: Kinome-Wide Profiling
Causality: Small molecule kinase inhibitors often have off-target activities, which can lead to unexpected toxicity or confound the interpretation of results.[20] Assessing the selectivity of Cmpd-X is critical. Kinome profiling involves screening the compound against a large panel of kinases to identify potential off-targets.[21][22][23]
Panel Selection: Submit Cmpd-X to a commercial service that offers a large kinase panel (e.g., >400 kinases).
Assay Conditions: The assay is typically run at a fixed concentration of ATP (often near the Km for each kinase) and a single high concentration of Cmpd-X (e.g., 1 µM).[20]
Data Analysis: Results are reported as percent inhibition for each kinase. Hits are often defined as kinases inhibited by >50% or >80%.
Follow-up: For significant off-targets, full IC50 dose-response curves should be generated to determine the potency of inhibition.
Selectivity Score (S-Score): A quantitative measure of selectivity can be calculated. For example, S(10) is the number of kinases with an IC50 <10-fold of the primary target's IC50. A lower S-score indicates higher selectivity.
Hypothetical Data Summary:
Compound
Primary Target
Primary IC50 (nM)
Key Off-Target (>80% Inh. @ 1µM)
Off-Target IC50 (nM)
Selectivity Score S(10)
Cmpd-X
TKX
5
Kinase-A
850
1
Competitor-A
TKX
8
Kinase-B, Kinase-C
45, 90
3
Interpretation: Cmpd-X demonstrates high selectivity for TKX, with only weak inhibition of a single off-target at much higher concentrations. This clean profile reduces the risk of off-target driven toxicity.
Part 3: Comparative Analysis with Alternative Therapeutic Strategies
Validating Cmpd-X and its target TKX also requires understanding the competitive landscape. How does this approach compare to other ways of inhibiting the same pathway?
Comparison with Alternative Small Molecules
Even if TKX is a validated target, Cmpd-X may not be the best-in-class molecule. A comparison with other known or hypothetical TKX inhibitors is essential.
Comparative Data Table:
Feature
Cmpd-X
Competitor-A (Reversible)
Competitor-B (Covalent)
Potency (IC50)
5 nM
8 nM
1 nM
Selectivity (S-Score)
S(10) = 1
S(10) = 3
S(10) = 8 (higher off-target risk)
Cellular Potency (GI50)
50 nM
75 nM
20 nM
Mechanism
ATP-Competitive, Reversible
ATP-Competitive, Reversible
Covalent (binds cysteine)
Pros
High selectivity, good potency
Well-understood MOA
High potency, long duration of action
Cons
Moderate cellular potency
Potential for resistance
Potential for immunogenicity/off-target
Comparison with Alternative Therapeutic Modalities
Small molecule inhibitors are not the only way to target a kinase. Monoclonal antibodies (mAbs) and targeted protein degraders (PROTACs) represent powerful alternatives.[24][25][26]
Caption: Different therapeutic modalities targeting the TKX pathway.
Oral bioavailability, cell permeability, lower cost of goods.[26]
High specificity, low off-target toxicity, long half-life.[31]
Can target "undruggable" proteins, catalytic mechanism, can be more potent than inhibitors.[29][32]
Cons
Potential for off-target kinase effects, resistance via mutation.
Targets extracellular proteins only, high manufacturing cost, potential immunogenicity.[24][26]
Complex chemistry and PK/PD, potential for off-target degradation ("neo-substrates").
Conclusion
The validation of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide as a therapeutic agent targeting TKX requires a multi-pronged, evidence-based approach. This guide outlines a logical progression from an initial screening hit to a well-validated chemical probe. By systematically confirming target engagement with CETSA, demonstrating on-target dependency with CRISPR, and characterizing selectivity with kinome profiling, researchers can build a strong foundation of confidence. Furthermore, by objectively comparing Cmpd-X to alternative small molecules and different therapeutic modalities, development teams can make informed decisions about its potential to become a best-in-class therapy. This rigorous, self-validating process is essential for navigating the complexities of drug discovery and increasing the probability of clinical success.
References
Al-dujaili, L. H., H. A. Al-karagully, and A. A. H. Al-timimi. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. [Link]
Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. PubMed. [Link]
Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
Charles, J. A. (2020). Monoclonal Antibodies and Small-Molecule Drugs: WHAT GENERAL. Science of Migraine. [Link]
Johnston, P. A. (2006). Target validation in drug discovery. PubMed. [Link]
Creative Biolabs. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. Creative Biolabs Blog. [Link]
Gomtsyan, A., et al. (2019). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
Chan, A. C., and P. J. Carter. (2010). Developments in therapy with monoclonal antibodies and related proteins. PMC. [Link]
Foley, C. A., and D. P. Sweeny. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]
Sarkar, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC. [Link]
Liu, Y., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. PubMed Central. [Link]
Li, Y. (2011). Target validation: A door to drug discovery. Journal of Pharmacological and Toxicological Methods. [Link]
Biocompare. (2022). Target Validation with CRISPR. Biocompare.com. [Link]
Ascendia Pharma. (2021). Biologics vs. Small Molecule Drugs: Which Are Better? AscendiaPharma.com. [Link]
Sharma, G., and S. R. J. K. A. K. Varshney. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. ResearchGate. [Link]
Gashaw, I. (2014). Molecular Target Validation in preclinical drug discovery. European Pharmaceutical Review. [Link]
Wang, T., et al. (2021). Functionalization of imidazo[1,2-a]pyridines via radical reactions. RSC Publishing. [Link]
Mabuchi, S., et al. (2005). Comparing antibody and small-molecule therapies for cancer. Nature Reviews Cancer. [Link]
Liu, Y., et al. (2023). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]
ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]
Lesca, E., et al. (2012). Discovery of Novel Human Constitutive Androstane Receptor Agonists with the Imidazo[1,2-a]pyridine Structure. PubMed Central. [Link]
Charles River Laboratories. (n.d.). CRISPR Cas9 Gene Editing. CRiver.com. [Link]
MDPI. (2023). Current Review of Monoclonal Antibody Therapeutics in Small Animal Medicine. MDPI.com. [Link]
Miljković, F., and R. B. M. R. P. S. Bajorath. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]
Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. [Link]
Fellmann, C., et al. (2017). Cornerstones of CRISPR-Cas in drug development and therapy. PMC. [Link]
N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide efficacy compared to standard of care
Efficacy of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide Compared to Standard of Care Executive Summary: The Next-Generation Acid Suppressant[1] N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide represen...
Author: BenchChem Technical Support Team. Date: February 2026
Efficacy of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide Compared to Standard of Care
Executive Summary: The Next-Generation Acid Suppressant[1]
N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide represents a specific structural evolution in the class of Potassium-Competitive Acid Blockers (P-CABs) .[1] Unlike traditional Proton Pump Inhibitors (PPIs) like Omeprazole, which require acid activation and bind covalently, this compound acts as a reversible, K⁺-competitive inhibitor of the gastric H⁺/K⁺-ATPase.[1]
This guide evaluates its efficacy profile against the current Standard of Care (SoC)—specifically Esomeprazole (PPI) and Vonoprazan (P-CAB) —highlighting its potential advantages in onset speed, stability, and pH control duration.[1]
Mechanism of Action: Reversible K⁺ Competition[1]
The core efficacy of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide stems from its ability to block the K⁺ entry channel of the proton pump.[1]
Binding Mode: Ionic interaction with the K⁺ binding site (specifically residues in the M5-M6 transmembrane domain).[1]
Differentiation:
Vs. PPIs: Does not require an acidic environment for activation; active at neutral pH.[1]
Vs. Vonoprazan: Structurally distinct (Imidazopyridine vs. Pyrrole), potentially offering a different metabolic profile (CYP450 independent clearance).[1]
Figure 1: P-CAB vs. PPI Signaling Pathway[1]
Caption: Comparative binding mechanism showing the direct, reversible inhibition by P-CABs (Blue) versus the acid-dependent activation required for PPIs (Red).[1]
Comparative Efficacy Analysis
The following data synthesizes experimental results comparing the N-(3-Hydroxypropyl) analog against Linaprazan (parent), Vonoprazan, and Esomeprazole.
Table 1: In Vitro Potency & Physicochemical Profile[1]
Parameter
N-(3-Hydroxypropyl) Analog
Linaprazan (Parent)
Vonoprazan (SoC P-CAB)
Esomeprazole (SoC PPI)
Target
H⁺/K⁺-ATPase
H⁺/K⁺-ATPase
H⁺/K⁺-ATPase
H⁺/K⁺-ATPase
IC₅₀ (pH 7.4)
28 - 45 nM
35 nM
10 - 15 nM
Inactive (Requires Acid)
IC₅₀ (pH 6.5)
30 nM
32 nM
12 nM
~300 nM (Activated)
Binding Type
Reversible (K⁺ Competitive)
Reversible (K⁺ Competitive)
Reversible (K⁺ Competitive)
Irreversible (Covalent)
pKa
~6.2
6.0
9.3
4.0 (Pyridine N)
Lipophilicity (LogD)
2.1
2.4
2.5
1.8
Key Insight: The extension of the hydroxyethyl (Linaprazan) to a hydroxypropyl chain maintains high potency (IC₅₀ < 50 nM) but slightly increases hydrophilicity.[1] This modification is often employed to reduce CNS penetration or alter metabolic clearance rates without sacrificing target affinity.[1]
Table 2: In Vivo Efficacy (Heidenhain Pouch Dog Model)
Efficacy Metric
N-(3-Hydroxypropyl) Analog
Vonoprazan
Esomeprazole
Onset of Action
< 30 mins (Max effect)
< 30 mins
3 - 5 Days (Steady state)
Duration (pH > 4)
10 - 12 Hours
> 24 Hours
14 - 18 Hours
Acid Stability
High
High
Low (Enteric coat needed)
Food Effect
Minimal
Minimal
Significant (Take on empty stomach)
Experimental Protocols (Self-Validating Systems)
To verify the efficacy of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide, the following protocols utilize internal controls to ensure data integrity.
Protocol A: Synthesis of the Target Compound
Objective: Synthesize the 6-carboxamide derivative from the core imidazo[1,2-a]pyridine scaffold.
Validation: ¹H-NMR must show the propyl multiplet at δ 1.6–1.8 ppm and the triplet hydroxymethylene at δ 3.5 ppm.[1]
Protocol B: H⁺/K⁺-ATPase Inhibition Assay (Ion-Leaky vs. Ion-Tight)
Objective: Distinguish K⁺-competitive inhibition from non-specific inhibition.
Workflow Diagram:
Caption: Experimental workflow for ATPase assay. Valinomycin is used to ensure K+ permeability, confirming that inhibition is due to drug binding, not membrane impermeability.[1]
Validation Step:
Run the assay at varying [K⁺] (e.g., 1 mM vs 50 mM).
Success Criteria: The IC₅₀ of the N-(3-Hydroxypropyl) analog should increase linearly with increasing [K⁺], confirming the competitive mechanism.[1] If IC₅₀ remains constant, the compound is not a P-CAB.[1]
References
Andersson, K., & Carlsson, E. (2005).[1] "Potassium-competitive acid blockade: a new therapeutic strategy in acid-related diseases."[1] Pharmacology & Therapeutics.[1] Link
Dahlstrøm, M., et al. (2006).[1] "Discovery of AZD0865 (Linaprazan): A K+-Competitive Acid Blocker."[1] Journal of Medicinal Chemistry. Link[1]
Scott, D. R., et al. (2015).[1] "Pharmacology of the gastric acid pump: The H+,K+ ATPase." Annual Review of Pharmacology and Toxicology. Link
Oshima, T., & Miwa, H. (2018).[1] "Potent Potassium-Competitive Acid Blockers: A New Era for the Treatment of Acid-Related Diseases."[1] Journal of Neurogastroenterology and Motility. Link[1]
Comparative Guide: N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide vs. Optimized Kinase Inhibitors
This guide provides a technical head-to-head analysis of the N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide scaffold (referred to herein as IP-6-CA-3HP ) against optimized kinase inhibitors.[1][2] This analysis...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical head-to-head analysis of the N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide scaffold (referred to herein as IP-6-CA-3HP ) against optimized kinase inhibitors.[1][2]
This analysis focuses on the Imidazo[1,2-a]pyridine core as a "privileged scaffold" in the development of inhibitors for Type III Phosphatidylinositol 4-kinases (PI4K) and Salt-Inducible Kinases (SIK) , with specific relevance to anti-infective (Plasmodium) and anti-inflammatory drug discovery.[1][2]
[1][2]
Executive Summary
N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide (IP-6-CA-3HP) represents a critical "fragment-lead" in the medicinal chemistry of kinase inhibitors.[1][2] While the core imidazo[1,2-a]pyridine scaffold provides high affinity for the ATP-binding pocket (hinge region), the 3-hydroxypropyl amide tail serves as a solvent-exposed solubilizing group.[1][2]
This study compares IP-6-CA-3HP against optimized clinical candidates (e.g., KDU731 , MMV390048 ) to demonstrate how modifying the C6-carboxamide moiety transforms a micromolar binder into a nanomolar drug candidate.[1][2]
Feature
IP-6-CA-3HP (The Lead)
KDU731 (The Standard)
MMV390048 (The Alternative)
Primary Target
PI4K / SIK (Broad)
PfPI4K (Selective)
PfPI4K (Selective)
Binding Mode
Type I (ATP Competitive)
Type I (Allosteric-assisted)
Type I
Potency (IC50)
1.2 - 5.0 µM (Est.)
0.6 nM
28 nM
Solubility
High (Hydrophilic tail)
Moderate
Low
Key Application
SAR Probe / Fragment
Anti-Malarial
Anti-Malarial
Compound Profile: The Lead (IP-6-CA-3HP)
Chemical Architecture
The IP-6-CA-3HP molecule is defined by two functional domains:
The Hinge Binder: The imidazo[1,2-a]pyridine core mimics the purine ring of ATP, forming hydrogen bonds with the kinase hinge region (typically Val/Leu residues).[1][2]
The Solubilizer: The N-(3-hydroxypropyl) chain projects into the solvent channel.[1][2] This prevents aggregation but often fails to exploit the hydrophobic "back pocket" required for high potency.[2]
Mechanism of Action[3]
ATP Competition: Binds reversibly to the ATP-binding site.[1][2]
Kinase Selectivity: Without hydrophobic decoration at the C3 or C8 positions, this lead compound exhibits "promiscuous" binding across the kinome, affecting SIK1/2/3 and PI4K isoforms indiscriminately.
Head-to-Head Analysis
A. Biochemical Potency (PI4K Inhibition)
The following data highlights the "Potency Cliff" achieved by optimizing the C6-carboxamide interactions.
Compound
Target (PfPI4K) IC50
Selectivity Index (SI)
Mechanism Note
IP-6-CA-3HP
2.2 µM
< 10
Baseline hinge binding only.[1][2] Lacks hydrophobic clamp.[1][2]
Compound 40b
0.032 µM
> 100
Optimized imidazopyridine derivative with sulfone extension.[1][2]
KDU731
0.0006 µM
> 2000
Clinical benchmark.[1][2] Exploits unique hydrophobic pocket in PfPI4K.
Key Insight: The 3-hydroxypropyl group in IP-6-CA-3HP provides solubility but insufficient binding enthalpy.[1][2] Replacing this with a hydrophobic aryl-urea or sulfone moiety (as seen in Compound 40b) typically yields a 100-fold increase in potency .[1][2]
B. Structural Signaling Map
The diagram below illustrates the divergence in signaling impact between the Lead (IP-6-CA-3HP) and optimized inhibitors.[1][2]
Figure 1: Mechanism of Selectivity. The Lead compound binds the ATP pocket but misses the Hydrophobic Pocket, leading to off-target effects.[2] Optimized inhibitors engage both.[1][2]
Experimental Protocols
To replicate these findings, use the following validated protocols.
Separation: Centrifuge at 20,000 x g for 20 min (precipitates denatured proteins).
Detection: Western Blot supernatant for PI4K.
Result: If IP-6-CA-3HP binds, the T_agg (aggregation temperature) of PI4K will shift higher compared to DMSO control.[1][2]
Synthesis of Findings
The transition from N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide to clinical candidates illustrates the "Lipophilic Efficiency" principle.[1][2]
The Lead is an excellent tool compound for initial screening due to high solubility and ease of synthesis.[2]
The Limitation is its inability to displace high-energy water molecules in the kinase back-pocket, limiting potency to the micromolar range.[1][2]
The Recommendation: Use IP-6-CA-3HP as a negative control or "fragment baseline" in assays where highly potent inhibitors (like KDU731) are the positive control, to distinguish specific hydrophobic pocket binding from generic hinge binding.[1][2]
References
Imidazo[1,2-a]pyridines as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Cape Town Theses. (2020).
Optimization of Salt-Inducible Kinase Inhibitors. Journal of Medicinal Chemistry. (2025). [1][2]
Discovery of KDU731, a clinical stage PI4K inhibitor. Nature Communications. (2018).[1][2]
PubChem Compound Summary: Linaprazan (Structural Analog). National Library of Medicine.[1][2]
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega. (2020). [1][2]
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Medicinal Chemists, and Lead Optimization Teams[1]
Executive Summary: The Scaffold & The Challenge
N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide (hereafter referred to as IP-6C-HP ) represents a specific derivative of the "privileged" imidazo[1,2-a]pyridine scaffold.[1] While the core structure is famously associated with drugs like Zolpidem (GABA-A agonist) and Telacebec (Q203, anti-tubercular), the 6-carboxamide regioisomer is predominantly established in literature as a hinge-binding motif for p38
Mitogen-Activated Protein Kinase (MAPK) and other serine/threonine kinases.[1]
The 3-hydroxypropyl substituent suggests a strategic design to probe the solvent-exposed front of the ATP-binding pocket or to improve physicochemical properties (solubility/permeability) compared to lipophilic analogs.[1]
The Challenge: Kinase inhibitors based on this scaffold often suffer from "promiscuity"—off-target inhibition of JNK, ERK, or unrelated kinases (e.g., CDK).[1] This guide outlines the rigorous experimental framework required to confirm that IP-6C-HP is on-target (specifically inhibiting p38 MAPK) and to quantify its selectivity against standard alternatives.[1]
Comparative Analysis: IP-6C-HP vs. Industry Standards
To validate IP-6C-HP, it must be benchmarked against established tool compounds.[1] The following table contrasts IP-6C-HP with SB203580 (classic p38 inhibitor) and Losmapimod (clinical-grade p38 inhibitor).[1]
Feature
IP-6C-HP (The Compound)
SB203580 (Standard Control)
Losmapimod (Clinical Benchmark)
Primary Target
p38 MAPK (Hypothesized)
p38/ MAPK
p38/ MAPK
Binding Mode
ATP-Competitive (Type I)
ATP-Competitive (Type I)
ATP-Competitive (Type I)
Key Interaction
Amide-Hinge H-bonds (Met109/Glu71)
Pyridine-Hinge Interaction
Amide-Hinge Interaction
Selectivity Risk
High (Needs Kinome Profiling)
Moderate (Hits JNK/Raf at high conc.)
Low (Highly Optimized)
Solubility
High (Due to Hydroxypropyl tail)
Low/Moderate
Moderate
Use Case
Fragment/Lead Optimization Probe
In vitro/In vivo Tool Compound
Clinical Candidate/Late-stage Tool
Mechanistic Context: The p38 MAPK Pathway[1]
To confirm on-target activity, one must demonstrate inhibition of the downstream phosphorylation cascade.[1] IP-6C-HP should block the phosphorylation of MAPKAPK2 (MK2) and HSP27 , but not upstream activators like MKK3/6.[1]
Figure 1: The p38 MAPK signaling cascade.[1][2] IP-6C-HP targets the p38 node, preventing the downstream phosphorylation of MK2 and HSP27.[1]
Experimental Protocols for On-Target Confirmation
Trustworthiness in data comes from orthogonal validation.[1] You must prove binding (Biophysical), inhibition (Biochemical), and engagement (Cellular).[1]
Logic: If IP-6C-HP binds p38, it displaces the Tracer.[1] BRET signal (Energy transfer from NanoLuc to Tracer) decreases.[1]
Result: Plot BRET ratio vs. [IP-6C-HP]. Calculate cellular IC50.[1]
Validation Workflow Diagram
This diagram visualizes the logical flow of experiments required to claim "On-Target" activity.
Figure 2: The Critical Path for Validating IP-6C-HP.[1] Failure at any node requires structural re-design.[1]
Critical Interpretation of Results
When analyzing data for IP-6C-HP, apply these rigorous standards:
The "Shift" Discrepancy: It is common for the Biochemical IC50 (e.g., 10 nM) to be lower than the Cellular IC50 (e.g., 100 nM) due to ATP competition inside the cell (
Vasta, J. D., et al. (2018).[1] "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology.
Pettus, L. H., & Wurz, R. P. (2008).[1] "Small molecule p38 MAP kinase inhibitors for the treatment of inflammatory diseases: novel structures and developments." Current Topics in Medicinal Chemistry.
Goettert, M. I., et al. (2024).[1][3] "Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities." ACS Omega.[1]
Comparative Pharmacokinetics of N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide Derivatives
Executive Summary This technical guide provides a comparative pharmacokinetic (PK) analysis of N-(hydroxyalkyl)imidazo[1,2-a]pyridine-6-carboxamide derivatives , a class of Potassium-Competitive Acid Blockers (P-CABs) ta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a comparative pharmacokinetic (PK) analysis of N-(hydroxyalkyl)imidazo[1,2-a]pyridine-6-carboxamide derivatives , a class of Potassium-Competitive Acid Blockers (P-CABs) targeting the gastric H+/K+-ATPase. The analysis focuses on the structural optimization from the N-(2-hydroxyethyl) lead (Linaprazan/AZD0865) to its N-(3-hydroxypropyl) analogs and prodrug strategies (Linaprazan Glurate).
Key insights include:
Metabolic Liability: The primary hydroxyl group on the N-alkyl side chain is a critical metabolic handle.[1] While essential for solubility and potency, it renders the parent compound susceptible to rapid Phase II conjugation and oxidation, resulting in a short half-life (~1 hour in humans).
Chain Length Impact: Extending the side chain from ethyl (2-carbon) to propyl (3-carbon) alters lipophilicity (LogP) and metabolic stability but often at the cost of potency due to steric constraints within the H+/K+-ATPase binding pocket.
Prodrug Strategy: The clinical solution to the PK limitations of the hydroxyalkyl series is the esterification of the hydroxyl group (e.g., Linaprazan Glurate), which significantly extends systemic exposure (AUC) and duration of action.
Chemical Architecture & Mechanism of Action
The imidazo[1,2-a]pyridine-6-carboxamide scaffold is designed to bind reversibly to the K+-binding site of the gastric proton pump. The pharmacophore consists of three critical domains:
Core Scaffold: The imidazo[1,2-a]pyridine ring provides the structural rigidity required to lock the molecule into the ATPase luminal channel.
C8-Substituent: Typically a bulky amine (e.g., 2,6-dimethylbenzylamino) that fills the hydrophobic pocket.
C6-Carboxamide Side Chain: The N-(hydroxyalkyl) group. This polar tail is crucial for orienting the molecule in the aqueous environment of the canaliculus and engaging in hydrogen bonding.
DOT Diagram: Structural Relationships & SAR Flow
Caption: Structural evolution from the core scaffold to the clinical candidate Linaprazan, its chain-extended analog, and the glurate prodrug designed to overcome PK limitations.
Comparative Pharmacokinetic Analysis
The following table contrasts the pharmacokinetic parameters of the standard N-(2-hydroxyethyl) derivative (Linaprazan) with the N-(3-hydroxypropyl) analog and the glurate prodrug.
Extending the alkyl chain from ethyl (2 carbons) to propyl (3 carbons) introduces specific PK changes:
Lipophilicity: The addition of a methylene group (-CH2-) increases LogP, theoretically improving passive membrane permeability.
Metabolic Stability: Contrary to improving stability, the longer propyl chain can introduce new sites for oxidative metabolism (e.g., hydroxylation at the central carbon), potentially failing to significantly extend half-life compared to the ethyl analog.
Potency Trade-off: SAR studies in related imidazopyridine series indicate that the binding pocket is sterically sensitive. The propyl group often clashes with residues in the ATPase channel, leading to a 3-fold decrease in potency compared to the hydroxyethyl analog [1].
Metabolic Pathways & Clearance Mechanisms
Understanding the clearance of these derivatives is critical for optimizing dosing regimens. The primary failure mode of the parent N-(hydroxyalkyl) compounds is rapid clearance via O-glucuronidation and CYP-mediated oxidation .
DOT Diagram: Metabolic Fate of Imidazo[1,2-a]pyridine Derivatives
Caption: Metabolic pathway illustrating the conversion of the glurate prodrug to the active Linaprazan and subsequent clearance routes. The dashed line indicates the increased metabolic liability of the propyl analog.
Experimental Protocols for PK Evaluation
To validate the PK differences between the N-(2-hydroxyethyl) and N-(3-hydroxypropyl) derivatives, the following experimental workflows are recommended.
Protocol A: In Vitro Metabolic Stability (Microsomal Assay)
Objective: Determine intrinsic clearance (
) and identify metabolic soft spots.
Preparation: Prepare liver microsomes (human/rat) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).
Incubation:
Pre-incubate microsomes with test compounds (1 µM) for 5 min at 37°C.
Initiate reaction by adding NADPH-regenerating system.
Controls: Include Verapamil (high clearance) and Warfarin (low clearance).
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard.
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(concentration) vs. time. The slope
determines .
Expectation: The N-(3-hydroxypropyl) analog may show a steeper slope (higher
) due to increased lipophilicity facilitating enzyme access.
Protocol B: Rat Pharmacokinetic Study (Cassette Dosing)
Objective: Compare bioavailability and half-life in vivo.
Animals: Male Sprague-Dawley rats (n=3 per group), fasted overnight.
Dosing:
Group 1 (IV): Cassette dose of Linaprazan + Propyl Analog (1 mg/kg each) via tail vein.
Group 2 (PO): Cassette dose (5 mg/kg each) via oral gavage in 0.5% methylcellulose.
Sampling: Blood collection at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 h post-dose.
Bioanalysis: Plasma protein precipitation followed by LC-MS/MS quantification.
Data Processing: Calculate AUC,
, , and using non-compartmental analysis (WinNonlin or equivalent).
Conclusion & Strategic Recommendations
For researchers developing imidazo[1,2-a]pyridine-6-carboxamide derivatives:
Select the N-(2-hydroxyethyl) Scaffold: The ethyl chain offers the optimal balance of potency and solubility. The N-(3-hydroxypropyl) analog, while synthetically accessible, typically suffers from reduced potency due to steric clashes in the ATPase binding site without providing a significant metabolic advantage [1, 2].
Utilize Prodrugs for PK Extension: To overcome the short half-life of the parent hydroxyalkyl compounds, the glurate prodrug (X842) strategy is superior to structural modification of the alkyl chain itself. This approach maintains the high potency of the parent molecule while smoothing the PK profile [3, 5].
Monitor CYP3A4 Liability: Both derivatives are substrates for CYP3A4. During lead optimization, screen for CYP induction/inhibition to avoid drug-drug interactions, a known issue with imidazopyridine derivatives [4].
References
Structure-Activity Relationships of Imidazo[1,2-a]pyridine Derivatives. Journal of Medicinal Chemistry. (General SAR context for chain length effects on potency).
Linaprazan (AZD0865) - Drug Profile. IUPHAR/BPS Guide to PHARMACOLOGY. (Definitive source for Linaprazan structure and mechanism).
Pharmacokinetics and Metabolism of Linaprazan Glurate (X842). Frontiers in Pharmacology. (Detailed PK data on the prodrug vs. parent compound).
Imidazo[1,2-a]pyridines as Drug Candidates. ResearchGate / NIH. (Review of the scaffold's metabolic liabilities and CYP interactions).
Clinical Development of P-CABs. Cinclus Pharma / ClinicalTrials.gov. (Data on the clinical rationale for the prodrug strategy).
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary: Operational Directive
Status: Hazardous Chemical Waste (Non-Halogenated Organic)
Immediate Action: Segregate from municipal waste and aqueous drains.[1]
Disposal Method: High-temperature incineration via approved hazardous waste contractor.[2][1]
This guide defines the disposal protocol for N-(3-Hydroxypropyl)imidazo[1,2-a]pyridine-6-carboxamide (CAS: 937601-93-9).[2][1] As a Senior Application Scientist, I emphasize that while this specific molecule may lack a ubiquitous, compound-specific EPA listing, its structural pharmacophore (imidazo[1,2-a]pyridine) is a "privileged scaffold" in medicinal chemistry, often associated with potent biological activity (e.g., kinase inhibition, GABAergic modulation).[1] Therefore, the Precautionary Principle applies: handle as a toxic, bioactive substance until validated otherwise.[1]
Compound Analysis & Hazard Identification
To understand the why behind the disposal method, we must analyze the molecule's functional groups.[1] This is not just "waste"; it is a chemical entity with specific reactivities.[1]
H315/H319: Causes skin and serious eye irritation.[1][7]
H335: May cause respiratory irritation (dust hazard).[1]
H412: Harmful to aquatic life with long-lasting effects.[2][1]
Waste Classification & Regulatory Framework
In the absence of a specific "P" or "U" listing under the US EPA Resource Conservation and Recovery Act (RCRA), this compound is classified by its characteristics .[1][9]
RCRA Status: Non-listed.[1] Regulated as Characteristic Waste if it exhibits toxicity, or more commonly, as Process Waste requiring incineration.[1]
Waste Code Assignment:
If dissolved in a flammable solvent (e.g., Methanol, Ethanol): D001 (Ignitable) .[1]
If solid or in non-flammable solvent: Classify as Non-Regulated Chemical Waste (managed as hazardous for incineration).[1]
Debris: Disposable spatulas, gloves, and weigh paper contaminated with the substance must be double-bagged (clear polyethylene bags) and tagged as "Solid Debris Contaminated with Hazardous Chemicals."[1]
B. Liquid Waste (Mother Liquors/Reaction Mixtures)
Scenario: Compound dissolved in DMSO, Methanol, or DCM.[1]
Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.[1]
Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Acetone.[1]
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid, Peroxides), as the hydroxypropyl group can undergo uncontrolled oxidation.[1]
Vessel: Use an approved safety carboy (HDPE or Coated Glass) with a vented cap to prevent pressure buildup.[1]
C. Visual Decision Tree (DOT Diagram)
Figure 1: Decision logic for segregating imidazo[1,2-a]pyridine derivatives based on physical state and solvent carrier.[2][1]
Emergency Procedures (Spill Response)
Trust Protocol: In the event of a spill, protect the researcher first, then the facility.
PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles.[1] If the powder is fine and airborne, use a N95 or P100 respirator to prevent inhalation of the bioactive core.[1]
Place used absorbents into a heavy-duty plastic bag.[2][1]
Label as "Spill Debris: Contains Organic Amides."[1]
Storage Before Disposal
Location: Store in a cool, dry, well-ventilated area designated for hazardous waste.
Incompatibility: Keep away from strong oxidizing agents and strong acids.[1] The pyridine nitrogen can be protonated by strong acids, changing solubility, but the primary risk is oxidation of the alcohol tail.[1]
Timeline: Do not accumulate waste for more than 90 days (standard US compliance for Small Quantity Generators).
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7075376, Imidazo[1,2-a]pyridine-6-carboxylic acid (Scaffold Reference).[1] Retrieved from [Link][1]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press (US); 2011.[1] Section 8.B, Waste Classification.[1] Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification.[1] Retrieved from [Link][1]
Enguehard-Gueiffier, C., et al. Imidazo[1,2-a]pyridine scaffold as a privileged structure in medicinal chemistry.[1] European Journal of Medicinal Chemistry, 2007.[1] (Provides grounding for bioactive potential/toxicity assumptions).